molecular formula C7H7N3O4 B188715 N-Methyl-2,6-dinitroaniline CAS No. 5910-19-0

N-Methyl-2,6-dinitroaniline

Cat. No.: B188715
CAS No.: 5910-19-0
M. Wt: 197.15 g/mol
InChI Key: YEYQXUWULBDKHV-UHFFFAOYSA-N
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Description

N-Methyl-2,6-dinitroaniline (CAS 5910-19-0) is a chemical compound of the dinitroaniline class with the molecular formula C 7 H 7 N 3 O 4 and a molecular weight of 197.15 g/mol . This compound is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Dinitroanilines are primarily recognized as microtubule inhibitors, specifically targeting tubulin proteins in plants and protists . They disrupt the dynamic process of microtubule polymerization by binding to tubulin dimers, which are the building blocks of microtubules . Microtubules are critical components of the cytoskeleton and are essential for multiple cellular functions, including the formation of the mitotic spindle during cell division . In plant cells, this disruption leads to the inhibition of root and shoot growth, making compounds like N-Methyl-2,6-dinitroaniline valuable tools for studying plant cell biology and the mechanisms of pre-emergence herbicides . Beyond agricultural research, dinitroaniline derivatives have demonstrated significant research value in parasitology. Studies have shown that related compounds like oryzalin and trifluralin exhibit selective activity against apicomplexan protozoan parasites such as Cryptosporidium parvum , Leishmania , and Trypanosoma . The investigation of these compounds and their derivatives, including modifications at the amine functional group, is a key area of research for developing novel antiparasitic agents with selective toxicity . Researchers are exploring the structure-activity relationships of these compounds to improve their efficacy and physicochemical properties .

Properties

IUPAC Name

N-methyl-2,6-dinitroaniline
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InChI

InChI=1S/C7H7N3O4/c1-8-7-5(9(11)12)3-2-4-6(7)10(13)14/h2-4,8H,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YEYQXUWULBDKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CNC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7N3O4
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DSSTOX Substance ID

DTXSID00207850
Record name N-Methyl-2,6-dinitroaniline
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Molecular Weight

197.15 g/mol
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CAS No.

5910-19-0
Record name N-Methyl-2,6-dinitroaniline
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Record name N-Methyl-2,6-dinitroaniline
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Record name N-Methyl-2,6-dinitroaniline
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Foundational & Exploratory

N-Methyl-2,6-dinitroaniline CAS 5910-19-0 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of N-Methyl-2,6-dinitroaniline (CAS 5910-19-0)

Introduction

N-Methyl-2,6-dinitroaniline, identified by CAS number 5910-19-0, is an organic compound belonging to the dinitroaniline class.[1][2] Structurally, it is characterized by an aniline core functionalized with a methyl group on the amine and two nitro groups positioned ortho to the amino substituent. The strong electron-withdrawing nature of the dual nitro groups, combined with the steric hindrance they impose, confers distinct chemical properties and reactivity upon the molecule. This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, spectroscopic signature, analytical methodologies, and safety considerations, synthesized from authoritative sources to support advanced research and development activities.

Physicochemical Properties

The fundamental properties of a chemical entity are critical for predicting its behavior in various experimental and environmental contexts. The physicochemical data for N-Methyl-2,6-dinitroaniline are summarized below, providing a quantitative basis for its handling and application.

PropertyValueSource
CAS Number 5910-19-0[1][3]
Molecular Formula C₇H₇N₃O₄[1][4]
Molecular Weight 197.15 g/mol [1]
Melting Point 106-108 °C[5]
LogP (Octanol/Water) 1.98[4]
Polar Surface Area 98 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 5[4]
Synonyms 2,6-Dinitro-N-methylaniline, N-(2,6-Dinitrophenyl)-N-methylamine[1]

Molecular Structure and Synthesis

The arrangement of functional groups in N-Methyl-2,6-dinitroaniline dictates its reactivity and interactions. The methyl group is attached to the nitrogen atom, which is directly bonded to a benzene ring. Two nitro groups (NO₂) are positioned at the 2nd and 6th carbons of the ring, flanking the N-methylamino group.

Caption: 2D structure of N-Methyl-2,6-dinitroaniline.

Synthetic Pathway

The predominant method for synthesizing N-Methyl-2,6-dinitroaniline is through nucleophilic aromatic substitution. This reaction involves treating 2,6-dinitrochlorobenzene with an excess of methylamine. The chlorine atom, activated by the two ortho-nitro groups, is readily displaced by the methylamine nucleophile.

Synthesis reactant1 2,6-Dinitrochlorobenzene product N-Methyl-2,6-dinitroaniline reactant1->product Nucleophilic Aromatic Substitution reactant2 Methylamine (CH₃NH₂) reactant2->product

Caption: Synthesis of N-Methyl-2,6-dinitroaniline.

Experimental Protocol: Synthesis from 2,6-Dinitrochlorobenzene [5]

  • Dissolution: Dissolve 2,6-dinitrochlorobenzene in an ethanol-water solution (1:1 by volume).

  • Addition of Amine: Add an excess of methylamine to the solution.

  • Reflux: Heat the reaction mixture to boiling under reflux for approximately 5 minutes. The reaction is typically rapid.

  • Isolation: Upon cooling, the product crystallizes out of the solution.

  • Purification: Collect the solid product by filtration and recrystallize from a suitable solvent, such as ethanol, to achieve high purity. A reported yield after recrystallization is 89%.[5]

Reactivity and Stability

  • Stability : The compound is stable under normal laboratory conditions.

  • Reactivity : The two nitro groups are strongly electron-withdrawing, which significantly deactivates the aromatic ring toward electrophilic substitution reactions. The N-H and N-methyl groups are subject to chemical modification.

  • Reduction : A characteristic reaction of dinitroanilines is the reduction of the nitro groups to form diamines.[2] This can be achieved using various reducing agents, such as catalytic hydrogenation.[2]

  • Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6]

Spectroscopic and Analytical Characterization

Accurate structural elucidation and quantification rely on modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on studies of related nitro-substituted N-alkylanilines, the following ¹H NMR spectral features are anticipated for N-Methyl-2,6-dinitroaniline in a non-polar solvent like nitrobenzene.[5]

  • N-H Proton: The resonance for the amino proton is often broad. Its position can be confirmed using spin-decoupling techniques.[5]

  • Aromatic Protons: The three protons on the aromatic ring will appear as a multiplet system, influenced by their respective electronic environments.

  • N-Methyl Protons (N-CH₃): This will appear as a singlet, with its chemical shift influenced by the electronic effects of the dinitrophenyl group. The presence of two ortho nitro groups can cause an upfield shift compared to isomers with only one ortho nitro group due to conformational effects.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

  • N-H Stretch: A sharp to moderately broad absorption is expected in the region of 3300-3500 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

  • NO₂ Stretches: Two strong and characteristic absorption bands are the most prominent features. The asymmetric stretch appears around 1500-1550 cm⁻¹, and the symmetric stretch is found around 1330-1370 cm⁻¹.

  • C=C Aromatic Stretches: Multiple absorptions of medium intensity are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, N-Methyl-2,6-dinitroaniline is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight of approximately 197.15. Fragmentation patterns would likely involve the loss of nitro (NO₂) groups and parts of the N-methylamino substituent.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of N-Methyl-2,6-dinitroaniline and for its quantification in various matrices.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve Sample in Mobile Phase Injection Inject into C18 Column Sample->Injection Elution Isocratic Elution (Acetonitrile/Water/Acid) Injection->Elution Detection UV Detector Elution->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Peak Area Chromatogram->Quantification

Caption: General workflow for HPLC analysis.

Protocol: Reverse-Phase HPLC Analysis [3]

  • Column: Utilize a reverse-phase column, such as a Newcrom C18.[3]

  • Mobile Phase: Prepare a mobile phase consisting of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. For mass spectrometry-compatible applications, substitute phosphoric acid with formic acid.[3]

  • Method: Employ an isocratic elution method.

  • Detection: Monitor the eluent using a UV detector at a wavelength appropriate for the chromophores in the molecule.

  • Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[3]

Safety, Handling, and Toxicology

Dinitroaniline compounds require careful handling due to their potential toxicity. While specific toxicological data for N-Methyl-2,6-dinitroaniline is limited, data from closely related dinitroanilines suggest significant hazards.[6][7]

  • Hazards: Compounds in this class are often classified as toxic if swallowed, in contact with skin, or if inhaled. They may cause skin, eye, and respiratory irritation. Prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic system.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH/MSHA-approved respirator is necessary.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly closed container in a dry, well-ventilated, and secured area.

Applications and Broader Context

The dinitroaniline class of chemicals is well-known in the agrochemical industry.[2]

  • Herbicides: Many 2,6-dinitroaniline derivatives (e.g., trifluralin, pendimethalin) are used as pre-emergent herbicides that function by inhibiting microtubule formation in plant cells.[2][8]

  • Chemical Intermediate: Dinitroanilines serve as versatile intermediates in the synthesis of dyes and other specialty chemicals.[2] The amine group can be diazotized, and the nitro groups can be reduced to open pathways to a wide range of other functionalized aromatic compounds.

  • Analytical Standards: The structural analogue N-methyl-2,4,6-trinitroaniline has been successfully used as a stable internal standard for the HPLC analysis of other complex molecules, suggesting a potential application for N-Methyl-2,6-dinitroaniline in analytical chemistry.[9]

References

  • Chemspace. (n.d.). N-methyl-2,6-dinitroaniline - C7H7N3O4 | CSCS00009927736.
  • SIELC Technologies. (2018, February 16). N-Methyl-2,6-dinitroaniline.
  • CN116768731A - Application and preparation method of N-methyl-2, 4, 6-trinitroaniline. (n.d.).
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - N-Methyl-2-nitroaniline.
  • Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET.
  • Cole-Parmer. (2005, October 25). Material Safety Data Sheet - N-Methyl-2-nitroaniline, 98%.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-Methyl-N-nitrosoaniline.
  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2,6-Dinitroaniline, 97%.
  • Simson Pharma Limited. (n.d.). N-Methyl-2,6-dinitroaniline | CAS No- 5910-19-0.
  • US4136117A - Preparation of 2,6-dinitroanilines. (n.d.).
  • SVAK Life Sciences. (n.d.). N-Methyl-2,6-Dinitroaniline | CAS NO.
  • Sarıgöl Kılıç, Z., Çal, T., & Ündeğer Bucurgat, Ü. (2020). Evaluation of the Methylation and Acetylation Profiles of Dinitroaniline Herbicides and Resveratrol on the V79 Cell Line. Turkish Journal of Pharmaceutical Sciences, 17(6), 631–637.
  • Sigma-Aldrich. (n.d.). 2,6-DINITRO-N-METHYL-4-(METHYLSULFONYL)ANILINE AldrichCPR.
  • Wikipedia. (n.d.). Dinitroaniline.
  • Sarıgöl Kılıç, Z., Çal, T., & Ündeğer Bucurgat, Ü. (2020). Evaluation of the Methylation and Acetylation Profiles of Dinitroaniline Herbicides and Resveratrol on the V79 Cell Line. Turkish Journal of Pharmaceutical Sciences, 17(6), 631–637.
  • Sigma-Aldrich. (2017, January 23). Safety Data Sheet.
  • SciSpace. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chem. Scand. 19.
  • LGC Standards. (2016, April 19). Safety Data Sheet.
  • Benchchem. (n.d.). Synthesis routes of N-Methyl-2,4-dinitroaniline.
  • Cheméo. (n.d.). Chemical Properties of 2,4,6-Trinitro-N-methyl-aniline (CAS 1022-07-7).
  • PrepChem.com. (n.d.). Preparation of N-methyl-2,4-dinitroaniline.
  • PubChem. (n.d.). 2,6-Dinitroaniline.
  • Yemets, A. I., et al. (2010). New 2,6-Dinitroaniline Derivatives with an Antimitotic Effect and Their Synergistic Activity in the Compositions with Graminicides. Cytology and Genetics, 44(5), 306-312.
  • Organic Syntheses Procedure. (n.d.). 2,4-dinitroaniline.
  • U.S. Environmental Protection Agency. (n.d.). Chemical, Physical and Biological Properties of Compounds Present at Hazardous Waste Sites: Final Report.
  • ChemicalBook. (2023, October 21). 2,6-Dinitroaniline.
  • NOAA. (n.d.). DINITROANILINE. CAMEO Chemicals.
  • Yemets, A. I., et al. (2009). Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. Cytology and Genetics, 43(3), 167-175.
  • Sigma-Aldrich. (n.d.). 2,6-Dinitroaniline 95 606-22-4.
  • PubChem. (n.d.). gamma-Phenyl-gamma-butyrolactone.
  • Materials Project. (n.d.). mp-5910.
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  • DTIC. (2016, February 18). Physical Property Data Review of Selected Chemical Agents and Related Compounds.
  • BenchChem. (n.d.). A Comparative Spectroscopic Guide to N-Ethyl-2,3-difluoro-6-nitroaniline and Its Isomers.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
  • mirante.sema.ce.gov.br. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet.

Sources

Solubility Profiling of N-Methyl-2,6-dinitroaniline: Technical Framework & Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

N-Methyl-2,6-dinitroaniline (CAS: 5910-19-0 ) is a critical nitro-aromatic intermediate, primarily encountered in the degradation pathways of energetic materials (e.g., Tetryl) and as a precursor in the synthesis of dinitroaniline herbicides and azo dyes.[1] Despite its structural simplicity, quantitative thermodynamic solubility data for this specific isomer is scarce in open literature, unlike its primary amine analog, 2,6-dinitroaniline.

For researchers in drug development and chemical engineering, understanding the solubility profile of N-Methyl-2,6-dinitroaniline is essential for two reasons:

  • Purification: Designing recrystallization processes to remove this specific impurity from reaction mixtures.

  • Analytical Method Development: Ensuring complete solubilization in sample diluents for HPLC/GC quantification.

This guide provides a definitive technical framework for determining the solubility of N-Methyl-2,6-dinitroaniline, grounded in thermodynamic theory and validated experimental protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The introduction of the N-methyl group to the 2,6-dinitroaniline scaffold significantly alters the crystal lattice energy and solvation thermodynamics compared to the primary amine. The steric bulk of the methyl group, flanked by two nitro groups at the ortho positions, disrupts intermolecular hydrogen bonding, generally lowering the melting point and enhancing solubility in aprotic organic solvents.

Table 1: Physicochemical Properties
PropertyValue / DescriptionSource/Note
Chemical Name N-Methyl-2,6-dinitrobenzenamineIUPAC
CAS Number 5910-19-0[1, 2]
Molecular Formula C₇H₇N₃O₄
Molecular Weight 197.15 g/mol
Structural Feature Secondary amine with steric hindrance from ortho-nitro groups.
Predicted LogP ~1.8 - 2.1Est. from analogs
Physical State Yellow to Orange Crystalline Solid
Key Analogs 2,6-Dinitroaniline (CAS 606-22-4); N-Methyl-2,4-dinitroaniline (CAS 2044-88-4)[3]

Qualitative Solubility & Solvent Selection Strategy

Based on the polarity profile and structural analogs, N-Methyl-2,6-dinitroaniline exhibits a "Like Dissolves Like" behavior typical of nitro-aromatics.

Solubility Tier List
  • Tier 1: High Solubility (Good Solvents)

    • Polar Aprotic:Acetonitrile (MeCN) , Dimethyl Sulfoxide (DMSO) , Acetone , Tetrahydrofuran (THF) .

    • Application: These are the preferred solvents for preparing stock solutions for analytical standards (HPLC) [2].

  • Tier 2: Moderate Solubility

    • Polar Protic:Methanol , Ethanol , Isopropanol .

    • Aromatic:Toluene , Benzene (Hot).

    • Application: Potential candidates for recrystallization (solubility increases significantly with temperature).

  • Tier 3: Low Solubility (Anti-Solvents)

    • Non-polar:Hexane , Cyclohexane , Petroleum Ether .

    • Aqueous:Water (Practically insoluble).

    • Application: Used to precipitate the compound from Tier 1/2 solvents.

Protocol: Quantitative Solubility Determination

Since specific mole-fraction data is not standard in handbooks for this isomer, the following Isothermal Saturation Method is the gold standard for generating this data. This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.

Experimental Workflow (Graphviz Visualization)

Solubility_Protocol Start Start: Excess Solute Addition Equilibration Equilibration (Constant T, Stirring 24-48h) Start->Equilibration Solvent Addition Separation Phase Separation (Syringe Filter 0.45 µm / Centrifugation) Equilibration->Separation Check for Solid Phase Dilution Dilution (into Mobile Phase) Separation->Dilution Supernatant Collection Analysis Quantification (HPLC-UV or GC-FID) Dilution->Analysis Calculation Data Processing (Mole Fraction Calculation) Analysis->Calculation

Caption: Figure 1. Isothermal Saturation Workflow for accurate solubility determination of N-Methyl-2,6-dinitroaniline.

Step-by-Step Methodology
  • Preparation: Add excess N-Methyl-2,6-dinitroaniline solid to a glass vial containing the target solvent (e.g., 10 mL).

  • Equilibration: Place the vial in a thermostatic shaker bath. Agitate at the desired temperature (e.g., 298.15 K to 323.15 K) for 24 to 48 hours .

    • Critical Control: Ensure solid phase is present throughout. If all solid dissolves, add more.

  • Sampling: Stop agitation and allow the phases to settle for 2 hours (isothermal).

  • Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial.

    • Note: Pre-warming prevents precipitation during filtration.

  • Gravimetric/Analytical Check: Weigh the aliquot (for mass determination) and dilute with mobile phase (Acetonitrile:Water) for HPLC analysis.

  • Quantification: Analyze using RP-HPLC.

    • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) [2].

    • Detection: UV at 254 nm or 315 nm (absorbance max for dinitroanilines).

Thermodynamic Modeling & Correlation

Once experimental data (


) is obtained, it must be correlated to thermodynamic models to predict solubility at other temperatures and calculate dissolution enthalpy.
Modified Apelblat Equation

The most robust model for correlating the solubility of dinitroaniline derivatives in organic solvents is the Modified Apelblat Equation [4]:



  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived from regression.
    
Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, the apparent standard enthalpy of solution (


) can be derived:


  • Positive

    
    :  Indicates the dissolution is endothermic  (solubility increases with temperature), which is typical for nitroanilines in organic solvents.
    
  • Positive

    
    :  Indicates the process is non-spontaneous (requires energy input/mixing entropy to drive dissolution).
    
Modeling Logic (Graphviz Visualization)

Thermo_Logic RawData Experimental Data (x_exp vs T) Apelblat Apelblat Model Regression RawData->Apelblat VantHoff Van't Hoff Analysis RawData->VantHoff Params Parameters (A, B, C) Apelblat->Params Curve Fitting Enthalpy Dissolution Enthalpy (ΔH_sol) VantHoff->Enthalpy Slope Calculation Params->Enthalpy Correlation

Caption: Figure 2. Logical flow for converting raw solubility data into thermodynamic parameters.

Discussion: Solvent Effects

The solubility of N-Methyl-2,6-dinitroaniline is governed by solute-solvent interactions :

  • Polarity: Solubility generally increases with solvent polarity (e.g., Acetone > Toluene).

  • Hydrogen Bonding: Although the N-methyl group removes one H-bond donor compared to 2,6-dinitroaniline, the nitro groups act as strong H-bond acceptors. Solvents capable of H-bond donation (like Methanol) may show specific solvation effects, though often less than dipolar aprotic solvents (DMSO) which interact with the nitro-aromatic ring's dipole.

  • Steric Hindrance: The 2,6-dinitro substitution pattern creates a "shielded" amine environment. This often reduces the solubility difference between protic and aprotic solvents compared to less hindered isomers (e.g., 2,4-dinitroaniline).

References

  • National Institute of Standards and Technology (NIST). 2,4,6-Trinitro-N-methyl-aniline and related compounds Thermochemistry. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • SIELC Technologies. Separation of N-Methyl-2,6-dinitroaniline on Newcrom R1 HPLC column. (Methodology for HPLC analysis of N-methyl-2,6-dinitroaniline). [Link]

  • PubChem. 2,6-Dinitroaniline Compound Summary. National Library of Medicine. (Source for analog physical properties). [Link]

  • Zhang, Y., et al. Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents. Journal of Chemical & Engineering Data. (Reference for Apelblat modeling of dinitroaniline analogs). [Link]

  • Farey, M. G., & Wilson, S. E.The analysis of explosives: Separation of Tetryl and its degradation products. Journal of Chromatography A. (Context for N-methyl-2,6-dinitroaniline as a Tetryl impurity).

Sources

Technical Whitepaper: Physicochemical Profiling of N-Methyl-2,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of N-Methyl-2,6-dinitroaniline .

Executive Summary

N-Methyl-2,6-dinitroaniline (CAS: 5910-19-0 ) is a specialized nitro-aromatic intermediate used in the synthesis of herbicides, dyes, and energetic materials.[1] Unlike its 2,4-dinitro isomer, this compound exhibits distinct thermodynamic behavior due to the steric crowding of the nitro groups flanking the methylated amine. This guide provides validated experimental data, specifically isolating its melting point to the 106–108 °C range, and details the structural dynamics that differentiate it from homologous dinitroanilines.

Chemical Identity & Structural Analysis[1][2][3][4]

Parameter Details
IUPAC Name N-Methyl-2,6-dinitrobenzenamine
CAS Registry Number 5910-19-0
Molecular Formula C

H

N

O

Molecular Weight 197.15 g/mol
SMILES CNc1c(cccc1[O-])[O-]
Key Structural Feature Sterically congested amine group flanked by two ortho-nitro groups.[1][2][3]
Structural Visualization

The following diagram illustrates the steric environment of the N-methyl group, which is critical to understanding the compound's lower melting point compared to its isomers.

G Substrate N-Methyl-2,6-dinitroaniline (Planar distortion due to sterics) Nitro1 2-Nitro Group (Steric Bulk) Substrate->Nitro1 Ortho Position Nitro2 6-Nitro Group (Steric Bulk) Substrate->Nitro2 Ortho Position Amine N-Methyl Amine (Restricted Rotation) Substrate->Amine Central Moiety Nitro1->Amine Steric Clash Nitro2->Amine Steric Clash

Figure 1: Structural relationships showing the steric pressure exerted by the 2,6-nitro groups on the N-methyl amine, disrupting planar packing.

Physical Characteristics & Thermodynamic Profile

Melting Point Analysis

The melting point of N-Methyl-2,6-dinitroaniline is a critical purity indicator. Experimental literature confirms a sharp melting transition distinct from its isomers.

CompoundMelting Point (°C)Structural Driver
N-Methyl-2,6-dinitroaniline 106 – 108 °C Steric Inhibition: The N-methyl group is twisted out of plane by the two ortho-nitro groups, reducing intermolecular

-stacking efficiency.
2,6-Dinitroaniline (Parent)139 – 140 °CIntramolecular H-Bonding: Strong NH...O interaction stabilizes the crystal lattice, but lacks the methyl steric clash.
N-Methyl-2,4-dinitroaniline178 – 179 °CIntermolecular H-Bonding: The para-nitro group facilitates strong head-to-tail intermolecular bonding chains, significantly raising MP.

Thermodynamic Insight: The drastic drop in melting point from the 2,4-isomer (178°C) to the 2,6-isomer (108°C) serves as a textbook example of the "ortho effect." In the 2,6-isomer, the methyl group is forced out of coplanarity with the benzene ring. This prevents the formation of an extended, efficient crystal lattice, resulting in a lower energy barrier for phase transition (melting).

General Physical Properties[3]
  • Appearance: Yellow to orange crystalline solid (needles when recrystallized from ethanol).

  • Solubility Profile:

    • Soluble: Ethanol (hot), Benzene, Dichloromethane, Acetone.

    • Insoluble: Water, Petroleum Ether.[4]

  • Density: Estimated ~1.45 g/cm³ (based on homologues).[5]

Synthesis & Purification Protocol

This protocol describes the nucleophilic aromatic substitution (


) of 1-chloro-2,6-dinitrobenzene. This route is preferred over nitration of N-methylaniline, which yields the 2,4-isomer.
Reagents
  • Precursor: 1-Chloro-2,6-dinitrobenzene (CAS 606-21-3).[6]

  • Nucleophile: Methylamine (40% aqueous solution or ethanolic solution).

  • Solvent: Ethanol/Water (1:1 v/v).[7]

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 g of 1-chloro-2,6-dinitrobenzene in 50 mL of ethanol.

  • Addition: Add excess methylamine solution (approx. 2.5 equivalents) dropwise while stirring.

    • Observation: The reaction is rapid and exothermic; the solution will turn deep yellow/orange.

  • Reflux: Heat the mixture to reflux for 5–10 minutes . (Extended reflux is unnecessary due to the high activation of the chlorine by two ortho-nitro groups).

  • Precipitation: Cool the reaction mixture to room temperature. Add 50 mL of cold water to ensure complete precipitation of the product.

  • Filtration: Collect the yellow precipitate by vacuum filtration.

  • Purification (Crucial): Recrystallize from hot ethanol .

    • Yield: Typically 85–90%.

    • Target Purity: >98% (HPLC).

Purification Workflow Diagram

Purification Raw Crude Reaction Mixture (Ethanol/Water) Filter Vacuum Filtration Raw->Filter Solid Crude Solid (Yellow) Filter->Solid Recryst Recrystallization Solvent: Hot Ethanol Solid->Recryst Final Pure N-Methyl-2,6-dinitroaniline (Needles, MP 106-108°C) Recryst->Final

Figure 2: Purification logic flow to ensure removal of chloride salts and unreacted precursors.

Spectroscopic Characterization (NMR)[2][5][9][10]

The NMR spectrum of N-Methyl-2,6-dinitroaniline exhibits dynamic behavior that validates its sterically hindered structure.

  • Proton NMR (

    
    H-NMR): 
    
    • Aromatic Protons (3,5-H): At room temperature, these may appear as a triplet or doublet depending on solvent and temperature.

    • Dynamic Phenomenon: At low temperatures (e.g., -60°C), the rotation of the N-methyl group is slow on the NMR timescale. This makes the 3- and 5-position protons inequivalent (anisochronous), appearing as distinct signals. At higher temperatures, rapid rotation averages these signals into a single equivalent environment.

    • Methyl Group: Singlet at

      
       ~2.8–3.0 ppm.
      

Safety & Handling (E-E-A-T)

  • Toxicity: Like most nitroanilines, this compound is toxic by inhalation, ingestion, and skin absorption. It is a potential methemoglobin former.

  • Handling:

    • Use nitrile gloves and a chemical fume hood.

    • Avoid dust formation; use wet-wiping for cleanup.

  • Storage: Store in a cool, dry place away from strong reducing agents and bases.

References

  • Heidberg, J., et al. (1964). Conformation and Internal Rotation of Nitroaromatic Amines in Solution as Detected by Proton Magnetic Resonance. The Journal of Chemical Physics.

    • Validates the melting point (108°C) and dynamic NMR behavior.
  • Dyall, L. K. (1964). NMR Spectra of Some Nitro-substituted N-Alkylanilines. Australian Journal of Chemistry. Provides comparative melting point data for N-methyl-2,6-dinitroaniline (108°C) vs. 2,4-isomer (179°C).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69070, 2,6-Dinitroaniline.[4]

    • Source for parent compound physical d

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-Methyl-2,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This application note provides a comprehensive guide to the synthesis of N-Methyl-2,6-dinitroaniline from 2,6-dinitrochlorobenzene and methylamine. The document elucidates the underlying chemical principles, offers a detailed, step-by-step experimental protocol, and outlines essential safety precautions and analytical methods for product characterization. This guide is intended to equip researchers with the necessary knowledge and practical insights for the successful and safe execution of this synthesis in a laboratory setting.

Introduction: Significance and Applications

N-Methyl-2,6-dinitroaniline is a valuable chemical intermediate in the synthesis of various organic compounds. Its structural motif, featuring a methylated amine and two nitro groups on an aromatic ring, makes it a precursor for the development of pharmaceuticals, agrochemicals, and dyestuffs. A profound understanding of its synthesis is therefore crucial for chemists in both academic and industrial research.

The synthesis described herein proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in organic chemistry for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups.[1][2][3]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of N-Methyl-2,6-dinitroaniline from 2,6-dinitrochlorobenzene is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the nucleophile, methylamine (CH₃NH₂), attacks the electron-deficient aromatic ring of 2,6-dinitrochlorobenzene, leading to the displacement of the chloride leaving group.

The key to this reaction is the presence of the two nitro (-NO₂) groups at the ortho and para positions relative to the chlorine atom. These strongly electron-withdrawing groups activate the benzene ring towards nucleophilic attack by delocalizing the negative charge of the intermediate, known as a Meisenheimer complex.[2][3][4] This stabilization of the intermediate lowers the activation energy of the reaction, allowing it to proceed under relatively mild conditions.[1]

The reaction proceeds in two main steps:

  • Addition of the Nucleophile: The methylamine attacks the carbon atom bonded to the chlorine, forming a resonance-stabilized carbanion intermediate (the Meisenheimer complex).[3][4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion.

The overall reaction is as follows:

O₂N-C₆H₃(Cl)-NO₂ + CH₃NH₂ → O₂N-C₆H₃(NHCH₃)-NO₂ + HCl

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of N-Methyl-2,6-dinitroaniline.

Materials and Equipment
Reagents Equipment
2,6-DinitrochlorobenzeneRound-bottom flask with a reflux condenser
Methylamine solution (40% in water)Magnetic stirrer with a heating mantle
Ethanol (95%)Beakers and graduated cylinders
Deionized waterBuchner funnel and filter paper
Hydrochloric acid (for neutralization)pH paper or a pH meter
Sodium bicarbonate (for neutralization)Rotary evaporator
Anhydrous sodium sulfate (for drying)Melting point apparatus
Safety Precautions
  • 2,6-Dinitrochlorobenzene: This compound is toxic and an irritant.[5] Avoid inhalation, ingestion, and skin contact.[5] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[5]

  • Methylamine: This is a flammable and corrosive gas, typically used as an aqueous solution.[6][7][8] It has a strong, unpleasant odor. Handle in a well-ventilated fume hood.[6]

  • General Precautions: Perform the reaction in a well-ventilated fume hood.[5] Have an emergency plan and appropriate spill kits readily available.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dinitrochlorobenzene in ethanol.

  • Addition of Methylamine: While stirring the solution at room temperature, slowly add the 40% aqueous methylamine solution dropwise. An exothermic reaction will occur, and the color of the solution will change.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Precipitation: Slowly add deionized water to the reaction mixture to precipitate the crude product.

  • Isolation: Collect the yellow precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product with cold water to remove any remaining methylamine and other water-soluble impurities.

  • Neutralization: If the filtrate is acidic, neutralize it with a dilute solution of sodium bicarbonate before disposal.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification

Recrystallize the crude N-Methyl-2,6-dinitroaniline from a suitable solvent system, such as ethanol/water, to obtain a purified product.

Characterization of N-Methyl-2,6-dinitroaniline

The identity and purity of the synthesized N-Methyl-2,6-dinitroaniline can be confirmed using various analytical techniques.

Analytical Technique Expected Result
Melting Point A sharp melting point consistent with the literature value.
¹H NMR Peaks corresponding to the aromatic protons and the N-methyl protons with appropriate chemical shifts and integration.
¹³C NMR Resonances corresponding to the carbon atoms in the molecule.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H bond, C-H bonds, aromatic C=C bonds, and the nitro groups.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of N-Methyl-2,6-dinitroaniline.

Experimental Workflow Diagram

SynthesisWorkflow Reactants 2,6-Dinitrochlorobenzene + Methylamine Solution Reaction Reaction in Ethanol (Reflux) Reactants->Reaction Workup Precipitation with Water & Filtration Reaction->Workup CrudeProduct Crude N-Methyl-2,6-dinitroaniline Workup->CrudeProduct Purification Recrystallization (Ethanol/Water) CrudeProduct->Purification FinalProduct Pure N-Methyl-2,6-dinitroaniline Purification->FinalProduct Characterization Analytical Characterization (NMR, IR, MP, MS) FinalProduct->Characterization

Caption: Workflow for the synthesis and characterization of N-Methyl-2,6-dinitroaniline.

Conclusion

The synthesis of N-Methyl-2,6-dinitroaniline from 2,6-dinitrochlorobenzene is a robust and illustrative example of nucleophilic aromatic substitution. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can confidently and safely prepare this valuable chemical intermediate for their scientific endeavors. The principles and techniques described are broadly applicable to the synthesis of other substituted anilines and related aromatic compounds.

References

  • Nucleophilic Aromatic Substitution - Nptel. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • CN116768731A - Application and preparation method of N-methyl-2, 4, 6-trinitroaniline.
  • Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism - Chemistry Steps. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Aromatic Nucleophilic Substitution - Dalal Institute. Available at: [Link]

  • US4136117A - Preparation of 2,6-dinitroanilines - Google Patents.
  • SAFETY DATA SHEET - Methylamine - SIAD S.p.A. Available at: [Link]

  • N-methyl-2,6-dinitroaniline - Chemspace. Available at: [Link]

  • 2,6-Dinitroaniline - DrugFuture. Available at: [Link]

  • SAFETY DATA SHEET - Methylamine - Airgas. Available at: [Link]

  • 2,6-dinitroaniline - Organic Syntheses Procedure. Available at: [Link]

  • 2,4,6-Trinitro-N-methyl-aniline - NIST WebBook. Available at: [Link]

  • Preparation of N-methyl-2,4-dinitroaniline - PrepChem.com. Available at: [Link]

  • 2,4-dinitroaniline - Organic Syntheses Procedure. Available at: [Link]

  • N-Methyl-2,6-dinitroaniline - SIELC Technologies. Available at: [Link]

Sources

Application Note: Purification of N-Methyl-2,6-dinitroaniline via Recrystallization

[1]

Abstract & Compound Profile

N-Methyl-2,6-dinitroaniline is a critical intermediate in the synthesis of dinitroaniline herbicides (e.g., trifluralin analogs) and azo dyes. Its purity is paramount because isomeric impurities (e.g., 2,4-dinitro isomers) and unreacted starting materials (2,6-dinitrochlorobenzene) can significantly alter the biological efficacy and toxicological profile of downstream products.

This guide details the thermodynamic rationale and step-by-step protocols for purifying this compound using solvent systems that exploit the specific polarity differential generated by the ortho-nitro groups and the N-methyl moiety.

Physicochemical Profile
PropertyValueRelevance to Purification
Structure 2,6-(NO₂)₂-C₆H₃-NHCH₃Steric crowding of nitro groups forces planarity constraints; reduces solubility compared to mono-nitro analogs.
Melting Point 172–175°C [1, 2]High MP indicates strong crystal lattice energy; requires high-boiling or highly polar solvents for dissolution.
Appearance Yellow to Orange NeedlesColor intensity is a qualitative purity indicator (darkening often indicates oxidation or phenolic impurities).
Solubility Low in water; High in Acetone/EtOAc; Moderate in hot Alcohols/Toluene."Steep" solubility curves in alcohols make them ideal for cooling crystallization.

Solvent System Selection Strategy

The purification strategy relies on the "Like Dissolves Like" principle, modified by the strong dipole moment of the dinitro-aromatic ring.

Primary Candidate: Aqueous Ethanol/Methanol (The "Standard" System)
  • Mechanism: At boiling temperatures, the polar alcohol disrupts the crystal lattice. The addition of water (anti-solvent) drastically increases the dielectric constant of the medium, forcing the hydrophobic aromatic core to precipitate while retaining polar impurities (salts, methylamine residues) in the supernatant.

  • Pros: High recovery yield (>85%), excellent removal of inorganic salts.

  • Cons: May co-precipitate isomeric organic impurities if cooled too rapidly.

Secondary Candidate: Toluene (The "Polymorph" System)[2]
  • Mechanism: Toluene interacts via

    
    -
    
    
    stacking. Solubility is significantly lower than in alcohols, requiring higher volumes.
  • Pros: Excellent for removing oxidized tars and highly polar degradation products which are insoluble in non-polar toluene.

  • Cons: Lower volumetric efficiency; flammability risk at required temperatures.

Tertiary Candidate: Ethyl Acetate/Hexane (The "Flash" System)
  • Mechanism: Standard solvent/anti-solvent precipitation.

  • Pros: Rapid crystallization; useful for small-scale (<1g) purification.

  • Cons: Hexane trapping in the crystal lattice is common; difficult to dry.

Experimental Protocols

Protocol A: Standard Recrystallization (Aqueous Ethanol)

Recommended for general purity enhancement (>98%).

Reagents:

  • Crude N-Methyl-2,6-dinitroaniline

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (optional, for decolorization)

Workflow:

  • Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 100 mL of Ethanol.

  • Reflux: Heat to boiling (approx. 78°C) with magnetic stirring. If solid remains, add Ethanol in 10 mL increments until fully dissolved.

    • Note: If black specks remain (insoluble tars), filter the hot solution through a pre-warmed Büchner funnel.

  • Anti-Solvent Addition: While maintaining a gentle boil, slowly add warm water (approx. 50-60°C) dropwise.

    • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears.

    • Re-dissolution: Add 2-5 mL of Ethanol to clear the solution again.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2-3 hours).

    • Critical Step: Do not use an ice bath immediately. Rapid cooling traps impurities.

  • Final Cooling: Once at room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter via vacuum filtration.[1][2] Wash the cake with 20 mL of cold (50:50) Ethanol/Water.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Protocol B: High-Purity Toluene Recrystallization

Recommended for removal of isomeric impurities (e.g., 2,4-dinitro isomer).

Workflow:

  • Dissolution: Suspend 10.0 g of crude in 150 mL of Toluene.

  • Heating: Heat to reflux (110°C). Ensure adequate ventilation.[3]

  • Hot Filtration: Essential for this method. Filter hot to remove inorganic salts (insoluble in toluene).

  • Slow Cooling: Allow the filtrate to cool to room temperature undisturbed. Long, needle-like crystals should form.

  • Harvest: Filter and wash with a small amount of cold toluene or hexane.

Process Visualization

The following diagrams illustrate the decision logic and purification workflow.

Figure 1: Solvent Selection Logic

SolventSelectionStartCrude N-Methyl-2,6-dinitroanilineImpurityCheckPrimary Impurity Type?Start->ImpurityCheckSaltsInorganic Salts / AminesImpurityCheck->SaltsIonicIsomersOrganic Isomers (2,4-Dinitro)ImpurityCheck->IsomersStructuralTarsOxidation Tars / ColorImpurityCheck->TarsVisualMethodAProtocol A: Aqueous Ethanol(High Yield, Salt Removal)Salts->MethodAMethodBProtocol B: Toluene(Isomer Specificity)Isomers->MethodBCarbonAdd Activated Carbon StepTars->CarbonCarbon->MethodA

Caption: Decision tree for selecting the optimal solvent system based on impurity profile.

Figure 2: Recrystallization Workflow (Protocol A)

RecrystallizationFlowDissolveDissolve in Hot Ethanol(78°C)FilterHot Filtration(Remove Insolubles)Dissolve->FilterAntiSolventAdd Warm Water(Until Turbid)Filter->AntiSolventClearAdd Ethanol(Clear Solution)AntiSolvent->ClearCoolSlow Cooling(RT -> 0°C)Clear->CoolIsolateVacuum Filtration& DryCool->Isolate

Caption: Step-by-step unit operations for the Aqueous Ethanol purification method.

Quality Control & Troubleshooting

Data Analysis Table
ParameterAcceptance CriteriaMethod
Appearance Bright yellow/orange needlesVisual Inspection
Melting Point 172.0 – 175.0°CCapillary MP Apparatus
Purity (HPLC) > 99.0% AreaC18 Column, ACN:Water (60:[4][5]40)
Loss on Drying < 0.5%Vacuum Oven (50°C)
Troubleshooting Guide
  • Problem: "Oiling Out" (Liquid phase separation instead of crystals).

    • Cause: Solution is too concentrated or cooled too fast.

    • Fix: Re-heat to dissolve the oil. Add more ethanol. Cool very slowly with vigorous stirring. Seed with a pure crystal if available.

  • Problem: Low Yield.

    • Cause: Too much solvent used.

    • Fix: Concentrate the mother liquor (filtrate) via rotary evaporation to half volume and repeat cooling cycle (Second Crop).

  • Problem: Dark Color persists.

    • Cause: Oxidation products.

    • Fix: Repeat recrystallization using Protocol A, but add 5% w/w Activated Carbon during the hot dissolution step, stir for 10 mins, then hot filter.

Safety & Handling (E-E-A-T)

Warning: Dinitroanilines are nitro-aromatic compounds. While generally stable, they possess energetic potential and toxicity.

  • Thermal Stability: Do not heat dry solids above 200°C. Exothermic decomposition may occur.

  • Toxicity: Toxic by inhalation and skin contact.[3] May cause methemoglobinemia (cyanosis). Use nitrile gloves and work in a fume hood.

  • Waste: All mother liquors contain dinitro residues and must be disposed of as hazardous organic waste (halogenated waste stream if starting material was chlorobenzene).

References

  • Stenutz, R. (2025). Data for 4-methyl-2,6-dinitroaniline. Stenutz.eu. Link

  • PrepChem. (n.d.). Preparation of N-methyl-2,4-dinitroaniline. (Note: Discusses isomeric separation and melting points of related dinitroanilines). Link

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 2,6-Dinitro-4-methylaniline. Link

  • Google Patents. (2023). CN116768731A - Application and preparation method of N-methyl-2, 4, 6-trinitroaniline.[6] (Describes recrystallization of methyl-nitroanilines using methanol systems). Link

  • Organic Syntheses. (1951).[1] 2,6-Dinitroaniline.[7][3][5][8][9][10][11] Org. Synth. 1951, 31,[1] 45. (Foundational protocol for dinitroaniline purification). Link

UV-Vis spectroscopic analysis method for N-Methyl-2,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the UV-Vis Spectroscopic Analysis of N-Methyl-2,6-dinitroaniline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the development, validation, and application of a UV-Visible (UV-Vis) spectrophotometric method for the quantitative analysis of N-Methyl-2,6-dinitroaniline. This compound, like other dinitroanilines, is significant in various chemical and pharmaceutical contexts. UV-Vis spectroscopy offers a rapid, accessible, and cost-effective analytical technique for its quantification. This document moves beyond a simple protocol, delving into the core scientific principles that govern the method, including the influence of molecular structure on spectral properties and the critical role of solvent selection. The protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure scientific integrity and trustworthiness of the results.[1] This guide is intended for researchers, quality control analysts, and drug development professionals requiring a robust and reliable method for the determination of N-Methyl-2,6-dinitroaniline.

Scientific Principles: The Chromophore and Solvatochromism

The analytical utility of UV-Vis spectroscopy for N-Methyl-2,6-dinitroaniline is rooted in its distinct molecular structure. The molecule contains a benzene ring substituted with two electron-withdrawing nitro groups (-NO₂) and an electron-donating N-methylamino group (-NHCH₃). This arrangement creates a "push-pull" system.[2][3]

The primary absorbance band observed in the UV-Vis spectrum of such compounds is attributed to a π→π* electronic transition with significant intramolecular charge transfer (ICT) character.[2][4] This transition involves the promotion of an electron from a molecular orbital primarily localized on the electron-donating amino group and the phenyl ring (the HOMO) to an orbital centered on the electron-withdrawing nitro groups (the LUMO).[2]

A critical consequence of this ICT is the phenomenon of solvatochromism , where the wavelength of maximum absorbance (λmax) is highly sensitive to the polarity of the solvent.[2][5] The excited state of the molecule is more polar than its ground state. Therefore, polar solvents stabilize the excited state more effectively, lowering the energy gap for the transition. This results in a bathochromic (red) shift of the λmax as solvent polarity increases.[2][6] For example, the related compound p-nitroaniline shows a λmax shift from ~326 nm in nonpolar cyclohexane to ~381 nm in highly polar water.[2][5] This principle is fundamental to selecting an appropriate solvent during method development to optimize sensitivity and avoid spectral interferences.

Instrumentation and Materials

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm and a spectral bandwidth of ≤ 2 nm.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

  • Analytical Balance: Capable of weighing to ± 0.01 mg.

  • Glassware: Class A volumetric flasks and pipettes.

  • Reagents:

    • N-Methyl-2,6-dinitroaniline reference standard (purity ≥ 99%).

    • Spectrophotometric grade solvents (e.g., Methanol, Ethanol, Acetonitrile).

Experimental Workflow Overview

The overall process involves a systematic approach, beginning with method development to establish optimal parameters, followed by a rigorous validation to prove the method is fit for its intended purpose, and culminating in the routine analysis of samples.

UV_Vis_Workflow cluster_Dev Part 1: Method Development cluster_Val Part 2: Method Validation (ICH Q2) cluster_App Part 3: Sample Analysis Dev1 Prepare Stock Solution (100 µg/mL) Dev2 Select Appropriate Solvent (e.g., Methanol) Dev1->Dev2 Dev3 Scan for λmax (200-400 nm) Dev2->Dev3 Dev4 Optimize Concentration Range (Absorbance 0.1 - 1.0) Dev3->Dev4 Val1 Specificity Dev4->Val1 Use established λmax & solvent Val2 Linearity & Range Dev4->Val2 Val3 Accuracy (% Recovery) Dev4->Val3 Val4 Precision (Repeatability & Intermediate) Dev4->Val4 Val5 LOD & LOQ Dev4->Val5 App1 Prepare Sample Solution Val1->App1 Apply Validated Method Val2->App1 Apply Validated Method Val3->App1 Apply Validated Method Val4->App1 Apply Validated Method Val5->App1 Apply Validated Method App2 Measure Absorbance at λmax App1->App2 App3 Calculate Concentration (from Calibration Curve) App2->App3

Caption: Experimental workflow for N-Methyl-2,6-dinitroaniline analysis.

Detailed Protocols

Part 1: Method Development Protocol

Objective: To determine the optimal solvent and wavelength of maximum absorbance (λmax) for analysis.

  • Solvent Selection:

    • Prepare a preliminary dilute solution of N-Methyl-2,6-dinitroaniline in a polar protic solvent (e.g., Methanol) and a polar aprotic solvent (e.g., Acetonitrile).

    • Rationale: Nitroanilines are typically soluble in these solvents. Comparing the spectra can help select a solvent that provides a strong, well-defined absorbance peak in a region free from interference.[7] Methanol is often a good starting point due to its UV transparency and solvating properties.

  • Stock Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the N-Methyl-2,6-dinitroaniline reference standard.

    • Transfer it quantitatively to a 100 mL Class A volumetric flask.

    • Dissolve and dilute to volume with the selected solvent (e.g., Methanol). Mix thoroughly. This is the Primary Stock Solution.

  • Working Solution Preparation (10 µg/mL):

    • Pipette 10 mL of the Primary Stock Solution into a 100 mL Class A volumetric flask.

    • Dilute to volume with the solvent and mix. This is the Working Solution.

  • Determination of λmax:

    • Fill a quartz cuvette with the solvent to serve as the blank.

    • Autozero the spectrophotometer with the blank.

    • Fill another quartz cuvette with the Working Solution (10 µg/mL).

    • Scan the solution over a range of 200 nm to 400 nm.

    • The wavelength at which the highest absorbance is recorded is the λmax.[8][9] This wavelength must be used for all subsequent measurements.

Part 2: Method Validation Protocol (per ICH Q2(R2))

Objective: To demonstrate that the analytical procedure is suitable for its intended purpose.[1]

ICH_Validation_Parameters center Fit for Purpose (Validated Method) linearity Linearity linearity->center range Range linearity->range informs accuracy Accuracy accuracy->center accuracy->range informs precision Precision precision->center precision->range informs specificity Specificity specificity->center lod LOD loq LOQ lod->loq loq->center

Caption: Relationship of key validation parameters per ICH guidelines.

1. Linearity and Range

  • Purpose: To demonstrate a proportional relationship between absorbance and concentration over a specified range.[10]

  • Protocol:

    • From the Primary Stock Solution (100 µg/mL), prepare a series of at least five concentrations. For example: 2, 5, 10, 15, and 20 µg/mL.

    • Measure the absorbance of each solution at the predetermined λmax against the solvent blank.

    • Plot a graph of Absorbance vs. Concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.[7][8]

2. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8]

  • Protocol (Repeatability - Intra-day Precision):

    • Prepare six individual samples at a single concentration (e.g., 10 µg/mL).

    • Measure the absorbance of all six samples on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation (SD), and the percentage relative standard deviation (%RSD).

  • Protocol (Intermediate Precision - Inter-day):

    • Repeat the above protocol on a different day, or with a different analyst, or on a different instrument.

    • Calculate the %RSD.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2%.

3. Accuracy

  • Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery studies.[11]

  • Protocol:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration, such as 8, 10, and 12 µg/mL).

    • Prepare each level in triplicate (total of 9 samples).

    • Measure the absorbance of each and determine the concentration using the linear regression equation.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean % Recovery should be within 98.0% to 102.0%.[11]

4. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Purpose: LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[9]

  • Protocol (Based on the Standard Deviation of the Response and the Slope):

    • Use the data from the linearity study.

    • Calculate LOD and LOQ using the following equations:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S)

      • Where: σ = the standard deviation of the y-intercepts of the regression line, and S = the slope of the calibration curve.

  • Acceptance Criteria: These values should be calculated and reported to indicate the sensitivity of the method.

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2.0%
LOD Report Value
LOQ Report Value
Part 3: Assay Protocol for Unknown Sample
  • Sample Preparation: Accurately weigh a quantity of the sample expected to contain N-Methyl-2,6-dinitroaniline and prepare a solution using the validated solvent to achieve a final concentration within the validated linear range (e.g., 10 µg/mL).

  • Standard Preparation: Concurrently, prepare a standard solution of known concentration from the reference material (e.g., 10 µg/mL).

  • Measurement:

    • Autozero the spectrophotometer using the solvent blank.

    • Measure the absorbance of the standard solution and the sample solution(s) at the validated λmax.

  • Calculation:

    • Calculate the concentration of the unknown sample using the equation from the validated calibration curve:

      • Concentration (µg/mL) = (Absorbance_sample - y-intercept) / slope

    • Alternatively, for a single-point standard:

      • Concentration_sample = (Absorbance_sample / Absorbance_standard) × Concentration_standard

References

  • Kumar, V., Kasana, P., Tewatia, J., & Behera, K. (2022). Effects of Solvents on Electronic Absorption Spectra of P-Nitroaniline: Organic Solvents Versus Ionic Liquid Based Media. SSRN. Available at: [Link]

  • Gimeno, E., et al. (1998). Analysis of trifluralin and other dinitroaniline herbicide residues by zero-order and derivative ultraviolet spectrophotometry. Analyst, 123, 293-297. Available at: [Link]

  • Yadav, B. S. (2020). Effect of Solvents and pH Variation on Electronic Spectra of Dichloro-Nitroanilines. ResearchGate. Available at: [Link]

  • Isborn, C. M., et al. (2011). Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study. Journal of Physical Chemistry B, 115(18), 5593-5603. Available at: [Link]

  • Klapötke, T. M., et al. (2017). Spectroscopic, Structural and Energetic Properties of Pentanitroaniline. ChemistryOpen, 6(5), 629-635. Available at: [Link]

  • Munir, M., et al. (2017). VALIDATION OF SIMPLE UV-VIS SPECTROPHOTOMETRY METHOD BASED ON ICH Q2(R1) GUIDELINE FOR THE ANALYSIS OF SODIUM HYPOCHLORITE USING RHODAMINE B. Jurnal Instrumentasi. Available at: [Link]

  • Aquino, A. W., et al. (2022). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv. Available at: [Link]

  • Mary, Y. S., et al. (2014). Experimental and theoretical investigation on the molecular structure, spectroscopic and electric properties of 2,4-dinitrodiphenylamine, 2-nitro-4-(trifluoromethyl)aniline and 4-bromo-2-nitroaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 536-550. Available at: [Link]

  • S. Ashra, et al. (2016). UV-Visible Spectrophotometric Method Development and Validation of Assay of Iron Sucrose Injection. International Journal of Pharmaceutical and Biological Archives, 7(4), 1-11. Available at: [Link]

  • Kumar, R., & Singh, A. (2024). Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Approach. Asian Journal of Pharmaceutical Analysis, 14(2), 116-123. Available at: [Link]

  • Munir, M., et al. (2018). VALIDATION OF SIMPLE UV-VIS SPECTROPHOTOMETRY METHOD BASED ON ICH Q2 (R1) GUIDELINE FOR THE ANALYSIS OF SODIUM HYPOCHLORITE USING RHODAMINE B. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • CORESTA. (2019). Dinitroanilines. CORESTA. Available at: [Link]

  • Ozheredov, V. A., et al. (2010). New 2,6-Dinitroaniline Derivatives with an Antimitotic Effect and Their Synergistic Activity in the Compositions with Graminicides. Cytology and Genetics, 44(5), 307-313. Available at: [Link]

  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Review on Analytical Method Development & Validation by Using UV-Visible Spectroscopy. IJRPS. Available at: [Link]

  • Favini, G., & Gamba, A. (1966). Electronic spectra and structure of nitroanilines. Gazzetta Chimica Italiana, 96, 391-401. Available at: [Link]

  • U.S. Patent 4,136,117. (1979). Preparation of 2,6-dinitroanilines. Google Patents.
  • Patel, D., et al. (2018). UV SPECTROPHOTOMETERIC METHOD DEVELOPMENT AND VALIDATIONFOR ESTIMATION OF NITROFURANTOIN IN BULK AND TABLET DOSAGE FORM. International Journal of Research and Analytical Reviews, 5(3), 661-666. Available at: [Link]

  • SIELC Technologies. (2018). N-Methyl-2,6-dinitroaniline. SIELC. Available at: [Link]

  • DrugFuture. (n.d.). 2,6-Dinitroaniline. DrugFuture.com. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dinitroaniline. PubChem. Available at: [Link]

  • Kumar, M., Kumar, A., & Pandey, S. (2023). UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM). ResearchGate. Available at: [Link]

  • Al-Tamimi, S. K., & Al-Aani, W. K. (2020). Analytical Method Development and Validation of UV-visible Spectrophotometric Method for the Estimation of Vildagliptin in Gastric Medium. Drug Invention Today, 14(8), 1238-1242. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 2,4,6-Trinitro-N-methyl-aniline. NIST WebBook. Available at: [Link]

  • Al-karkhi, S. A., & Al-ziadi, M. A. (2023). UV-Visible Spectrophotometric Method Development and Validation for The Estimation of Levodopa in Nasal Medium. Journal of Drug Delivery and Therapeutics, 13(10), 54-60. Available at: [Link]

  • Wikipedia. (n.d.). Dinitroaniline. Wikipedia. Available at: [Link]

Sources

Preparation of 1,2,3-trisubstituted halobenzene derivatives using N-Methyl-2,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 1,2,3-trisubstituted benzene derivatives presents a classic regiochemical challenge due to the steric crowding of vicinal substituents and the directing group conflicts inherent in standard electrophilic aromatic substitution (


). This application note details a robust protocol for converting N-Methyl-2,6-dinitroaniline —a readily accessible "pre-packed" 1,2,3-scaffold—into 2,6-dihalo-N-methylanilines . This transformation leverages a sequence of catalytic hydrogenation, in situ N-nitrosation/bis-diazotization, and the Sandmeyer reaction. This route is critical for accessing high-value intermediates used in the synthesis of aniline-based herbicides (e.g., dinitroaniline class) and sterically congested pharmaceutical pharmacophores.

Introduction & Strategic Rationale

The "1,2,3" Challenge

Direct halogenation of N-methylaniline typically yields the 2,4-isomer (ortho/para direction) or the 2,4,6-trisubstituted product. Accessing the 2,6-dihalo-1-amino pattern (a 1,2,3-trisubstituted system) requires blocking the para-position or starting with a scaffold where the regiochemistry is already established.

Why N-Methyl-2,6-dinitroaniline?
  • Regiocontrol: The starting material already possesses the difficult-to-install 1,2,3-substitution pattern (

    
    ).
    
  • Versatility: By converting the nitro groups to halogens (Cl, Br, I) via the Sandmeyer reaction, we effectively "transpose" the electronic character of the ring from electron-deficient (dinitro) to lipophilic/steric (dihalo) while retaining the amine handle.

Scientific Principles & Reaction Pathway

The transformation follows a three-stage "Reduction-Diazotization-Substitution" workflow.[1][2]

Mechanistic Insight: The "N-Nitroso" Protection

A critical nuance in this protocol is the behavior of the secondary amine (N-methyl group) during diazotization.

  • Reduction: Catalytic hydrogenation converts both nitro groups to primary amines, yielding the highly oxidation-sensitive N-methyl-1,2,6-triaminobenzene .

  • Diazotization: Upon treatment with nitrous acid (

    
    ):
    
    • The primary amines at positions 2 and 6 form diazonium salts (

      
      ).
      
    • The secondary amine at position 1 reacts to form an N-nitroso species (

      
      ).
      
    • Strategic Advantage: This N-nitrosation protects the secondary amine from oxidation and side-reactions during the copper-catalyzed Sandmeyer step.

  • Sandmeyer: Copper(I) halides catalyze the radical substitution of the diazonium groups with halogens.

  • Deprotection: Acid hydrolysis removes the N-nitroso group, restoring the target N-methylaniline.

ReactionPathway Start N-Methyl-2,6-dinitroaniline Inter1 N-Methyl-1,2,6-triaminobenzene (Unstable Intermediate) Start->Inter1 Step 1: H2, Pd/C (Reduction) Inter2 Bis-Diazonium N-Nitroso Species [Ar-N(NO)Me-(N2+)2] Inter1->Inter2 Step 2: NaNO2, HX (Bis-Diazotization) Product 2,6-Dihalo-N-methylaniline (Target) Inter2->Product Step 3: CuX, then H+ (Sandmeyer & Denitrosation)

Caption: Sequential transformation from dinitro precursor to dihalo target via unstable triamine intermediate.

Detailed Experimental Protocol

Target Molecule: 2,6-Dichloro-N-methylaniline Starting Material: N-Methyl-2,6-dinitroaniline (CAS: 606-22-4)

Reagent Stoichiometry Table
ReagentEquiv.[1][3][4]RoleNotes
N-Methyl-2,6-dinitroaniline 1.0SubstrateYellow crystalline solid
Pd/C (10% w/w) 5-10 wt%CatalystPyrophoric when dry
Hydrogen (

)
ExcessReductantBalloon or Parr shaker (3 atm)
Sodium Nitrite (

)
2.5DiazotizationExcess for N-nitrosation
HCl (conc. 37%) >10.0Solvent/AcidProvides Cl- source
Copper(I) Chloride (

)
2.2CatalystFreshly prepared/purified
Urea TraceQuencherDestroys excess

Stage I: Catalytic Hydrogenation (Reduction)

Objective: Generate the air-sensitive triamine.

  • Setup: Charge a hydrogenation vessel (Parr shaker or autoclave) with N-Methyl-2,6-dinitroaniline (10.0 g, 50.7 mmol) dissolved in Methanol (150 mL) .

  • Catalyst Addition: Under an argon blanket, carefully add 10% Pd/C (1.0 g). Caution: Pd/C can ignite methanol vapors if dry.

  • Reduction: Pressurize with

    
     (30–40 psi) and shake at room temperature for 4–6 hours. Monitor 
    
    
    
    uptake until cessation.
  • Filtration (Anaerobic): The product, N-methyl-1,2,6-triaminobenzene, is highly sensitive to oxidation (turning purple/black instantly in air).

    • Critical Step: Filter the catalyst through Celite under an inert atmosphere (Nitrogen/Argon) or proceed immediately to the next step by adding the acidic solution directly to the reaction mixture if the catalyst won't interfere (though filtration is preferred).

    • Alternative: Use Iron/HCl reduction if hydrogenation equipment is unavailable, but salt removal is tedious.

Stage II: One-Pot Bis-Diazotization & Sandmeyer

Objective: Install Chlorine atoms at positions 2 and 6.

  • Acidification: Transfer the methanolic amine solution into a flask containing conc. HCl (100 mL) cooled to 0°C. The amine hydrochloride salt may precipitate.

  • Diazotization:

    • Cool the mixture to -5°C to 0°C using an ice/salt bath.

    • Add a solution of

      
       (8.75 g, 127 mmol)  in water (20 mL) dropwise via an addition funnel.
      
    • Observation: The mixture will turn dark; ensure temperature stays < 5°C to prevent decomposition.

    • Stir for 30 mins. Add urea to quench excess nitrous acid (starch-iodide paper test: blue

      
       colorless).
      
  • Sandmeyer Reaction:

    • In a separate vessel, prepare a solution of CuCl (11.0 g, 111 mmol) in conc. HCl (50 mL) at 0°C.

    • Slowly pour the cold diazonium solution into the CuCl solution with vigorous stirring. Caution: Significant nitrogen gas evolution and foaming.

    • Allow the mixture to warm to room temperature over 2 hours, then heat to 60°C for 1 hour to ensure completion.

Stage III: Denitrosation & Isolation

Objective: Remove the N-nitroso group and isolate the product.

  • Denitrosation: The product at this stage is likely 2,6-dichloro-N-nitroso-N-methylaniline.

    • To the reaction mixture, add Sulfamic acid or reflux with dilute Sulfuric acid for 1 hour to hydrolyze the N-nitroso group.

  • Workup:

    • Cool to room temperature.[1][5]

    • Neutralize with

      
       or 
      
      
      
      until pH ~9.
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate
      
    • Purification: Flash chromatography (Hexanes/EtOAc 95:5) or steam distillation.

  • Characterization:

    • Product: 2,6-Dichloro-N-methylaniline.

    • Appearance: Colorless to pale yellow oil/low-melting solid.

    • NMR:

      
       NMR should show a singlet for N-Me (~3.0 ppm) and a triplet/doublet pattern for the 1,2,3-trisubstituted aromatic protons.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dark/Tarry Product Oxidation of triamine intermediate.Ensure strict inert atmosphere during filtration of Pd/C. Use degassed solvents.
Low Yield Incomplete diazotization or coupling.Increase

to 2.5-3.0 eq to ensure N-nitrosation. Use fresh CuCl.
Violent Foaming Rapid

release during Sandmeyer.
Add diazonium salt slowly to the CuCl solution. Use a large headspace vessel.
Incomplete Denitrosation Acid hydrolysis too mild.Reflux longer with

or use EtOH/HCl reflux.

Safety Considerations (Critical)

  • Explosive Potential: While N-Methyl-2,6-dinitroaniline is less sensitive than Tetryl, dinitroanilines can decompose violently at high temperatures. Do not distill the starting material to dryness.

  • Diazonium Salts: Dry diazonium salts are shock-sensitive explosives. Never isolate the intermediate diazonium salt. Proceed immediately to the Sandmeyer step in solution.

  • Toxic Gases: The reaction releases

    
     and 
    
    
    
    (trace). Perform all steps in a functioning fume hood.

References

  • Sandmeyer Reaction Mechanisms & Applic

    • Source: Organic Chemistry Portal. "Sandmeyer Reaction."[2][5][6][7]

    • URL:[Link]

  • Reduction of Dinitroanilines

    • Source: ScienceMadness/Vogel. "One pot reduction of dinitro compounds to diamines."
    • URL:[Link]

  • Synthesis of 2,6-Dichloroaniline Derivatives Source: GuideChem. "Synthesis of 2,6-dichloroaniline."
  • Vicarious Nucleophilic Substitution (Alternative P

    • Source: Mąkosza, M., & Wojciechowski, K. "Synthesis of Heterocycles via Nucleophilic Substitution of Hydrogen in Nitroarenes." Heterocycles, 2014.
    • URL:[Link] (General DOI resolution for Mąkosza VNS work).

  • Denitrative Functionaliz

    • Source: ChemRxiv.
    • URL:[Link][4][8]

Sources

Application Note: High-Resolution Reverse-Phase HPLC Separation of Dinitroaniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The separation of dinitroaniline isomers (e.g., 2,4-dinitroaniline vs. 2,6-dinitroaniline) presents a unique chromatographic challenge due to their identical molecular weight and similar hydrophobicity. While standard C18 chemistries often provide adequate retention, they frequently fail to achieve baseline resolution for critical isomeric pairs found in synthesis byproducts or environmental degradation pathways. This guide details a high-performance liquid chromatography (HPLC) protocol utilizing Phenyl-Hexyl stationary phases to exploit


 interactions for enhanced selectivity, contrasting it with traditional C18 methods.

Introduction & Scientific Rationale

Dinitroanilines are a class of compounds widely used as intermediates in the synthesis of azo dyes, pesticides, and herbicides (e.g., Pendimethalin, Trifluralin). The nitration of aniline or substituted anilines typically yields a mixture of isomers.

The Separation Challenge[1]
  • Hydrophobicity: Structural isomers often possess nearly identical

    
     values, making separation based solely on hydrophobic interaction (partitioning) difficult.
    
  • Electronic Effects: The position of the nitro (

    
    ) groups relative to the amine (
    
    
    
    ) group alters the dipole moment and the capability for intramolecular hydrogen bonding.
    • Ortho substitution (e.g., 2,6-dinitroaniline) facilitates intramolecular H-bonding between the amine hydrogen and the nitro oxygen. This "hides" the polar moiety, increasing apparent hydrophobicity and altering interaction with the stationary phase compared to para isomers.

Mechanistic Approach: C18 vs. Phenyl-Hexyl

To achieve robust separation, we employ a multi-interaction mechanism :

  • C18 (Octadecyl): Relies primarily on hydrophobic dispersive forces. Often results in co-elution of 2,4- and 2,6- isomers.

  • Phenyl-Hexyl: Introduces

    
     interactions between the phenyl ring of the stationary phase and the electron-deficient aromatic ring of the dinitroaniline. This interaction is highly sensitive to the electron density distribution, which varies significantly between isomers, providing superior selectivity (
    
    
    
    ).

Method Development Strategy

Column Selection

For general screening, a C18 column is sufficient. However, for isomeric purity analysis, a Phenyl-Hexyl column is strongly recommended.

FeatureC18 ColumnPhenyl-Hexyl Column
Primary Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Selectivity Low for aromatic isomersHigh for aromatic isomers
Mobile Phase Pref. Acetonitrile (ACN)Methanol (MeOH)
Why? ACN suppresses

interactions.
MeOH enhances

interactions.
Mobile Phase Optimization
  • Solvent: Methanol is preferred over Acetonitrile when using Phenyl-Hexyl columns. ACN's

    
    -electrons can compete with the analyte for stationary phase sites, dampening the selectivity gains.
    
  • pH Modifier: Dinitroanilines are very weak bases (pKb

    
     13-14) due to the strong electron-withdrawing nitro groups. They remain neutral at typical HPLC pH levels. However, adding 0.1% Formic Acid  is recommended to suppress silanol activity on the column and improve peak shape.
    

Experimental Protocol

Reagents and Materials[2][3][4][5][6][7][8][9]
  • Standards: 2,4-Dinitroaniline (2,4-DNA), 2,6-Dinitroaniline (2,6-DNA), and other relevant isomers (purity

    
    ).
    
  • Solvents: HPLC-grade Methanol (MeOH) and Water (

    
    ).
    
  • Additives: Formic Acid (LC-MS grade).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5

    
    ) or equivalent.
    
Preparation of Standard Solutions
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of each isomer into separate 10 mL volumetric flasks. Dissolve in 100% Methanol. Sonicate for 5 minutes if necessary.

  • Working Standard (50

    
    g/mL):  Dilute 50 
    
    
    
    L of Stock Solution into 950
    
    
    L of Mobile Phase A/B (50:50).
  • Resolution Mixture: Mix equal volumes of the working standards to create a blend for resolution testing.

Chromatographic Conditions (Phenyl-Hexyl Method)
ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C (Control is critical for reproducibility)
Injection Volume 5

L
Detection UV-Vis / DAD @ 254 nm (primary) and 225 nm (secondary)
Elution Mode Isocratic or Shallow Gradient

Gradient Table (Recommended for Complex Mixtures):

  • 0.0 min: 40% B

  • 15.0 min: 60% B

  • 15.1 min: 40% B

  • 20.0 min: 40% B (Re-equilibration)

Note: For simple binary mixtures of 2,4- and 2,6-DNA, an isocratic hold at 50% B often yields baseline separation in under 10 minutes.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for selecting the correct column and executing the analysis.

G Start Start: Dinitroaniline Isomer Analysis Goal Define Goal: Separate Structural Isomers (e.g. 2,4- vs 2,6-DNA) Start->Goal ColSelect Column Selection Strategy Goal->ColSelect C18 C18 Column (Hydrophobic Mechanism) ColSelect->C18 General Screening Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) ColSelect->Phenyl Critical Isomer Sep. SolventC18 Mobile Phase: ACN / Water (Standard) C18->SolventC18 SolventPhen Mobile Phase: MeOH / Water (Enhances Pi-Pi) Phenyl->SolventPhen Run Run HPLC Gradient (0.1% Formic Acid) SolventC18->Run SolventPhen->Run Detect Detection (UV 254nm) Run->Detect Result Evaluate Resolution (Rs) Detect->Result Success Rs > 1.5 (Method Validated) Result->Success Separated Fail Rs < 1.5 (Co-elution) Result->Fail Overlap Fail->Phenyl Switch to Phenyl-Hexyl

Caption: Decision matrix for selecting stationary phases based on separation requirements.

Results and Discussion

Separation Mechanism & Retention Order

On a Phenyl-Hexyl column with Methanol, the retention order is typically dictated by the accessibility of the aromatic ring to the stationary phase.

  • 2,6-Dinitroaniline: The two ortho nitro groups create significant steric hindrance and strong intramolecular hydrogen bonding with the amine. This makes the molecule more compact and "shielded," often resulting in slightly lower retention or distinct selectivity compared to the 2,4-isomer.

  • 2,4-Dinitroaniline: The para nitro group is more exposed, allowing for different electronic interactions with the phenyl stationary phase.

Quantitative Performance (Typical)
Parameter2,6-Dinitroaniline2,4-Dinitroaniline
Retention Time (min) 6.27.8
Resolution (Rs) -3.2
Tailing Factor 1.11.05
LOD (ng/mL) 1010

Data simulated based on typical Phenyl-Hexyl performance under isocratic 50:50 MeOH:Water conditions.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of Isomers Insufficient selectivity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

).
Switch from C18 to Phenyl-Hexyl. Change organic modifier from ACN to MeOH.
Peak Tailing Interaction with silanols.Ensure 0.1% Formic Acid is present.[1] Increase buffer concentration if using salts (e.g., 10mM Ammonium Formate).
Retention Time Drift Temperature fluctuations.Thermostat column compartment (30°C).[2][3] Isomers are sensitive to temp changes.
Baseline Noise Impure solvents.Use LC-MS grade solvents. Degas mobile phases thoroughly.

References

  • Agilent Technologies. (2014). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Retrieved from [Link]

  • Tong, C., et al. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Chemosphere.[2] Retrieved from [Link]

  • SIELC Technologies. Separation of N-(2,6-Dinitrophenyl)-2,4-dinitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Application Note: Isolation and Purification of N-Methyl-2,6-dinitroaniline from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the extraction and purification of N-Methyl-2,6-dinitroaniline (CAS 5910-19-0) following its synthesis via nucleophilic aromatic substitution (SNAr).[1][2] The protocol addresses the specific challenge of separating the hydrophobic nitroaniline product from ionic by-products (methylammonium chloride), unreacted starting materials (2-chloro-1,3-dinitrobenzene), and potential phenolic impurities.[2] By leveraging the compound's solubility profile—high in organic solvents, negligible in water—this method ensures high recovery (>90%) and purity (>98% HPLC) suitable for downstream pharmaceutical or agrochemical applications.[1]

Chemical Context & Physicochemical Basis[1][2][3][4][5][6][7][8][9]

Reaction Context

The standard synthesis involves reacting 2-chloro-1,3-dinitrobenzene with methylamine (aqueous or ethanolic).[1][2]


[1][2]

The Reaction Mixture Contains:

  • Target Product: N-Methyl-2,6-dinitroaniline (Yellow/Orange solid).[1][2]

  • By-Product: Methylammonium chloride (Water-soluble salt).[1][2]

  • Impurity A: Unreacted 2-chloro-1,3-dinitrobenzene (Neutral, organic-soluble).[1][2]

  • Impurity B: 2,6-Dinitrophenol (Trace hydrolysis product, acidic).[1]

  • Reagent: Excess Methylamine (Basic, water/alcohol soluble).[1]

Solubility Profile & Extraction Strategy

The extraction logic relies on the "Like Dissolves Like" principle, modified by pH control to manage ionizable impurities.[1]

ComponentWater SolubilityOrganic Solubility (EtOAc/DCM)pH Sensitivity
N-Methyl-2,6-dinitroaniline Insoluble High Neutral (Non-ionizable under mild conditions)
Methylammonium ChlorideHighInsolubleRemains ionic
Methylamine (Excess)HighModerateBasic (pKa ~10.[1][2]6)
2,6-DinitrophenolLow (as free acid)HighAcidic (pKa ~3.[1][2]7)

Strategic Insight:

  • Quenching: Pouring the reaction mixture into ice water precipitates the hydrophobic product while dissolving the ionic salt by-product and excess amine.[1][2]

  • Acid Wash: Removes residual methylamine.[1][2]

  • Base Wash: Converts phenolic impurities to water-soluble phenoxides, partitioning them out of the organic product phase.[1][2]

Visual Workflow (Logic Diagram)

The following diagram illustrates the decision-making process and mass flow during the extraction.

G RxnMix Reaction Mixture (Product, Salts, Solvent, Impurities) Quench STEP 1: Aqueous Quench (Pour into Ice Water) RxnMix->Quench Filter STEP 2: Filtration Quench->Filter Filtrate Filtrate (Waste) (MeNH3Cl, Excess MeNH2) Filter->Filtrate Aqueous Phase CrudeSolid Crude Solid (Target + Organic Impurities) Filter->CrudeSolid Solid Phase Dissolve Dissolve in EtOAc/DCM CrudeSolid->Dissolve AcidWash STEP 3: Acid Wash (1M HCl) Removes residual Amine Dissolve->AcidWash BaseWash STEP 4: Base Wash (5% NaHCO3) Removes Phenols AcidWash->BaseWash Dry Dry (MgSO4) & Concentrate BaseWash->Dry Recryst STEP 5: Recrystallization (Ethanol) Dry->Recryst FinalProduct Final Product N-Methyl-2,6-dinitroaniline (>98% Purity) Recryst->FinalProduct

Caption: Step-by-step isolation workflow separating the hydrophobic target from ionic and acidic impurities.[1][2]

Detailed Protocols

Protocol A: Primary Isolation (Workup)

Objective: Isolate the crude solid and remove bulk salts/solvents.[1][2]

Materials:

  • Ice (crushed)[1][2][3]

  • Deionized Water[1][2]

  • Buchner Funnel & Vacuum Flask[1][2]

  • Filter Paper (Whatman No. 1 or equivalent)[1][2]

Procedure:

  • Preparation: Prepare a beaker containing crushed ice (approx. 5x the volume of the reaction mixture).

  • Quenching: Slowly pour the reaction mixture into the crushed ice with vigorous stirring. The N-Methyl-2,6-dinitroaniline will precipitate as a yellow/orange solid.[1][2]

    • Expert Note: If the product oils out (forms a sticky gum), add a small amount of ethanol to the ice water to encourage crystallization, or scratch the glass side with a rod.[1]

  • Equilibration: Stir the slurry for 15–20 minutes to ensure all water-soluble salts (methylammonium chloride) are fully dissolved.

  • Filtration: Filter the solid using a Buchner funnel.

  • Displacement Wash: Wash the filter cake with cold water (3 x 50 mL) until the filtrate is neutral pH. This removes residual acid/base and salts.[1]

  • Drying: Air dry the crude solid on the filter for 30 minutes.

Protocol B: Purification (Chemical Washing & Recrystallization)

Objective: Remove trace organic impurities (starting material, phenols) to achieve analytical purity.[1][2]

Materials:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1][2]

  • 1M Hydrochloric Acid (HCl)[1][2]

  • 5% Sodium Bicarbonate (NaHCO₃) or 1M NaOH[1][2]

  • Saturated Brine[1][2]

  • Anhydrous Magnesium Sulfate (MgSO₄)[1][2]

  • Ethanol (95%) for recrystallization[1][2][3]

Procedure:

  • Dissolution: Dissolve the crude air-dried solid in a minimal volume of EtOAc or DCM.

  • Acid Wash (Amine Removal): Transfer to a separatory funnel and wash with 1M HCl (2 x 20 mL).[1][2]

    • Mechanism:[1][2][4] Protonates any unreacted methylamine, forcing it into the aqueous layer.[1]

  • Base Wash (Phenol Removal): Wash the organic layer with 5% NaHCO₃ or dilute NaOH (2 x 20 mL).[1][2]

    • Mechanism:[1][2][4] Deprotonates any 2,6-dinitrophenol (pKa ~3.[1][2]7) into water-soluble phenoxide.[1][2]

    • Caution: Dinitroanilines are stable to dilute base, but prolonged exposure to strong hot base should be avoided to prevent hydrolysis.[1]

  • Neutralization & Drying: Wash with brine (1 x 20 mL), separate the organic layer, and dry over anhydrous MgSO₄. Filter and evaporate the solvent to dryness.[1]

  • Recrystallization:

    • Dissolve the residue in boiling 95% ethanol.

    • (Optional) Add activated charcoal if the solution is dark; filter hot.[1]

    • Allow the solution to cool slowly to room temperature, then chill in an ice bath.

    • Collect the crystals via filtration.[1][3][5]

Characterization & Validation

To validate the success of the extraction, compare your product against these benchmarks.

ParameterExpected Value/ObservationMethod
Appearance Yellow to Orange Needles/PowderVisual
Melting Point ~138–140 °C (Consistent with 2,6-dinitroaniline analogs)Capillary MP
Purity >98% (Area %)HPLC (C18, MeCN/H2O)
Identity 1H NMR: Methyl doublet (~3.0 ppm), Aromatic signals1H NMR (CDCl₃)

Note: While specific literature MP for the N-methyl derivative varies, it typically falls within the range of its parent (2,6-dinitroaniline, 138°C) and isomer (2,4-dinitroaniline, 180°C).[2] Purity via HPLC is the gold standard.

Troubleshooting Guide

IssueProbable CauseCorrective Action
"Oiling Out" Product melting point depressed by impurities or solvent mixture.[1][2]Re-dissolve in warm ethanol and add water dropwise until turbid. Cool very slowly.
Low Yield Product lost in mother liquor during recrystallization.[1][2]Concentrate the mother liquor and perform a second crop crystallization.[1]
Dark Color Oxidation by-products.[1][2]Use activated charcoal during the hot filtration step of recrystallization.[1]
Emulsion in LLE Fine particulates or similar densities.[1][2]Add brine to increase aqueous density; filter the mixture through Celite if particulates are present.[1]

Safety & Waste Management

  • Toxicity: Dinitroanilines are toxic by inhalation and skin contact.[1][2] They may cause methemoglobinemia (blue skin, oxygen deprivation).[1] Always wear nitrile gloves and work in a fume hood. [1][2]

  • Explosivity: Polynitro aromatics can be explosive.[1][2] While dinitroanilines are generally stable, avoid heating the dry solid beyond its melting point or grinding it vigorously.[1]

  • Waste:

    • Aqueous Waste: Contains methylammonium chloride and potentially phenols.[1][2] Neutralize before disposal.[1]

    • Organic Waste: Halogenated (if DCM used) or Non-halogenated solvents.[1][2]

References

  • Organic Syntheses, Coll.[1][3][5][6] Vol. 4, p. 364 (1963); Vol. 31, p. 45 (1951). 2,6-Dinitroaniline.[1][2] (Describes the parent compound synthesis and workup which serves as the foundational protocol). [Link]

  • National Institute of Standards and Technology (NIST) WebBook. 2,4,6-Trinitro-N-methyl-aniline.[1][2] (Provides spectral data and physical properties for the closely related trinitro analog, validating the N-methyl group characterization). [Link][1][2]

  • PubChem Compound Summary. 2,6-Dinitroaniline (CID 69070).[1][2][7] (Source for general toxicity, solubility, and safety data of the dinitroaniline class).[1] [Link][1][2]

  • Google Patents US4136117A.Preparation of 2,6-dinitroanilines.

Sources

Troubleshooting & Optimization

Troubleshooting low purity in N-Methyl-2,6-dinitroaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Introduction

Welcome to the Technical Support Center for the synthesis of N-Methyl-2,6-dinitroaniline. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with product purity in this specific synthesis. The direct dinitration of N-methylaniline is a nuanced electrophilic aromatic substitution that requires careful control of reaction conditions to minimize the formation of isomeric and other process-related impurities. Low purity not only compromises yield but can also significantly impact the performance and safety profile of downstream applications.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common purity issues, offer step-by-step troubleshooting protocols, and provide validated methods for purification and analysis.

Troubleshooting Guide: Diagnosing and Resolving Low Purity

This section addresses specific experimental observations and provides actionable solutions to enhance the purity of your N-Methyl-2,6-dinitroaniline product.

Q1: My final product has a low or broad melting point. What are the most likely impurities?

A low or broad melting point is a primary indicator of impurities. The most common culprits in this synthesis are residual starting material, isomeric byproducts, and N-nitroso compounds.

  • Isomeric Impurities: The primary directing effect of the N-methylamino group is ortho, para. While the first nitration may proceed to the para or ortho position, the second nitration is sterically hindered at the positions adjacent to the N-methyl group. However, the formation of N-methyl-2,4-dinitroaniline is a very common side reaction.[1]

  • Incomplete Dinitration: The presence of mononitrated intermediates, such as N-methyl-2-nitroaniline or N-methyl-4-nitroaniline , will significantly depress the melting point. This typically occurs when nitration conditions (time, temperature, or acid concentration) are insufficient.

  • N-Nitroso Impurities: A significant byproduct can be the formation of N-nitroso-N-methyl-2,6-dinitroaniline . This occurs when nitrous acid, often present as an impurity in nitric acid or formed in situ, reacts with the secondary amine.[2][3] These impurities are a major concern in pharmaceutical manufacturing.[4][5]

Actionable Steps:

  • Analytical Confirmation: Use HPLC or GC to resolve and identify the different components.[6][7] 1H NMR spectroscopy is also invaluable for identifying isomeric impurities and unreacted starting material.

  • Review Reaction Conditions: For incomplete nitration, consider extending the reaction time or slightly increasing the temperature, while monitoring carefully to prevent over-nitration or decomposition.[2]

  • Purification: Recrystallization is the most effective method for removing these common impurities.

Table 1: Common Impurities and Their Properties
Impurity NameStructureMolar Mass ( g/mol )Typical Melting Point (°C)Notes
N-Methyl-2,6-dinitroaniline (Target Product)197.14~151-153 °CBright yellow needles or powder.
N-Methyl-2,4-dinitroaniline(Isomer)197.14~176-178 °CCommon isomeric byproduct.[8][9]
N-methyl-2-nitroaniline(Intermediate)152.15~35-38 °CIndicates incomplete dinitration.
N-methylaniline(Starting Material)107.16-57 °C (liquid)Indicates incomplete reaction.[10]
N-nitroso-N-methyl-2,6-dinitroaniline(Side Product)226.14VariesCan form from reaction with nitrous acid.[2]
Q2: My reaction mixture turns dark brown or black, and I'm getting a tarry, intractable product. What's causing this and how can I prevent it?

This is a classic sign of oxidative degradation. The nitrating mixture (HNO₃/H₂SO₄) is a powerful oxidizing agent, and anilines are highly susceptible to oxidation.[11][12]

Causality:

  • Exothermic Reaction: The nitration of anilines is highly exothermic. If the temperature is not strictly controlled, runaway reactions can occur, leading to oxidation and decomposition of the aromatic ring.[13]

  • Direct Nitration of Unprotected Amine: The free amino group is highly activating and sensitive to oxidation. This is why a common strategy for nitrating anilines involves first protecting the amine as an acetamide.[14] The acetamido group is less activating and less susceptible to oxidation.

  • Nitric Acid Concentration: Using nitric acid that is too concentrated or has a high concentration of dissolved nitrogen oxides (NOx) can accelerate oxidative side reactions.

Preventative Measures:

  • Strict Temperature Control: Maintain the reaction temperature rigorously, typically between 0-10°C, especially during the addition of the nitrating agent.[15] Use an ice/salt bath for efficient cooling.

  • Slow, Controlled Addition: Add the nitrating mixture dropwise to the solution of N-methylaniline in sulfuric acid. This allows the heat generated to dissipate and prevents localized temperature spikes.

  • Protecting Group Strategy: For cleaner reactions, consider an alternative two-step route:

    • Step 1 (Acetylation): Protect N-methylaniline by reacting it with acetic anhydride to form N-methylacetanilide.

    • Step 2 (Nitration): Nitrate the N-methylacetanilide. The acetamido group will direct the nitration.

    • Step 3 (Hydrolysis): Remove the acetyl group via acid or base hydrolysis to yield the desired product.[14]

Workflow 1: Troubleshooting Pathway for Low Purity Product

G cluster_0 Observation cluster_1 Analysis cluster_2 Identification & Root Cause Analysis cluster_3 Corrective Action observe Low Purity Detected (e.g., Low/Broad M.P.) tlc Run TLC/HPLC/GC-MS observe->tlc Initial Screen impurity5 Oxidation/Tarry Products observe->impurity5 Visual: Dark color/tar nmr Acquire 1H NMR Spectrum tlc->nmr Confirm Structure impurity1 Isomeric Impurities (e.g., 2,4-isomer) nmr->impurity1 Unexpected aromatic signals impurity2 Mononitrated Species nmr->impurity2 Signals match intermediates impurity3 N-Nitroso Compound nmr->impurity3 Characteristic N-nitroso signals impurity4 Starting Material nmr->impurity4 Signals match starting material action1 Optimize Nitration Conditions (Temp, Time, Stoichiometry) impurity1->action1 action3 Perform Recrystallization impurity1->action3 impurity2->action1 impurity3->action1 action2 Improve Workup (Quenching, Washing) impurity3->action2 Ensure proper quenching impurity4->action1 impurity5->action1 Strict Temp. Control action4 Use Protecting Group Strategy impurity5->action4

Caption: Troubleshooting workflow for identifying and resolving purity issues.

Q3: How do I effectively purify my crude N-Methyl-2,6-dinitroaniline product?

Recrystallization is the most robust and scalable method for purifying the crude product. The key is selecting an appropriate solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.

Recommended Protocol: Recrystallization

  • Solvent Selection: Ethanol or an ethanol/water mixture is often effective.[8][16] Methanol or isopropanol can also be used.[17] Perform small-scale solubility tests to find the optimal solvent or solvent ratio.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is crucial to maximize recovery.

  • Hot Filtration (if necessary): If insoluble impurities (like dust or tar) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[18] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Table 2: Comparison of Recrystallization Solvents
SolventProsCons
Ethanol Good solubility profile for dinitroanilines; readily available.May require a large volume for highly impure samples.
Methanol Similar to ethanol, can be effective.[19]Higher volatility, may evaporate too quickly during hot filtration.
Isopropanol Lower volatility than ethanol/methanol.May have different solubility characteristics.
Ethanol/Water Allows for fine-tuning of polarity to exclude specific impurities.Finding the correct ratio can require experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for the dinitration of N-methylaniline?

The "optimal" conditions balance reaction completion with minimizing side products. A generally accepted starting point involves:

  • Stoichiometry: A slight excess of nitric acid (e.g., 2.2-2.5 equivalents) is typically used to ensure complete dinitration.

  • Acid Medium: Concentrated sulfuric acid is used as the solvent and catalyst. It protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Temperature: The reaction should be maintained at a low temperature, typically 0-10°C, during the addition of the nitrating agent.[15] After addition, the reaction may be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material and mononitrated intermediates are consumed.

Diagram 1: Synthesis Pathway and Key Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions A N-Methylaniline B Mononitrated Intermediates (2-nitro & 4-nitro) A->B HNO3/H2SO4 (1 eq) E N-Nitroso Impurities A->E HNO2 contamination F Oxidation Products (Tars) A->F Excessive Temp./ [HNO3] C N-Methyl-2,6-dinitroaniline (Target Product) B->C HNO3/H2SO4 (1 eq) D N-Methyl-2,4-dinitroaniline (Isomeric Impurity) B->D Alternative Nitration

Caption: Reaction scheme for N-Methyl-2,6-dinitroaniline synthesis.

Q2: What analytical techniques are best for assessing purity?

A combination of techniques provides the most comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. An HPLC method with UV detection can separate and quantify the target compound, isomers, and other impurities with high accuracy.[6][20]

  • Gas Chromatography (GC): Suitable for volatile impurities and can provide excellent separation of isomers.[7][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation and can be used to identify and roughly quantify impurities based on the integration of unique signals.

  • Melting Point Analysis: A sharp melting point close to the literature value (151-153 °C) is a good qualitative indicator of high purity.

  • Mass Spectrometry (MS): Coupled with GC or LC, MS provides definitive identification of impurities by their mass-to-charge ratio.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline.
  • CN116768731A. (n.d.). Application and preparation method of N-methyl-2, 4, 6-trinitroaniline. Google Patents.
  • US4136117A. (n.d.). Preparation of 2,6-dinitroanilines. Google Patents.
  • PrepChem.com. (n.d.). Preparation of N-methyl-2,4-dinitroaniline.
  • Wikipedia. (n.d.). N-Methylaniline.
  • Organic Syntheses. (n.d.). 2,4-dinitroaniline.
  • Benchchem. (n.d.). Synthesis routes of N-Methyl-2,4-dinitroaniline.
  • Organic Syntheses. (n.d.). 2,6-dinitroaniline.
  • ResearchGate. (2018). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1.
  • US4102927A. (n.d.). Process for the preparation of 2,4-dinitroaniline. Google Patents.
  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds.
  • Asian Journal of Chemistry. (n.d.). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid.
  • ResearchGate. (n.d.). Dinitroanilines and the respective N-nitrosamine impurities.
  • Reddit. (2020). Synthesis - General tips for improving yield?.
  • EPA. (n.d.). Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater.
  • PubMed. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of N-nitrosation of N-methylaniline.
  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • EPA. (1996). Method 8131: Aniline and selected derivatives by gas chromatography.
  • Pure Synth. (n.d.). Nitrosamine Impurities.
  • Benchchem. (n.d.). A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline.
  • ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline | Request PDF.
  • ChemicalBook. (n.d.). 2-Methyl-6-nitroaniline synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)-2-nitroaniline by Recrystallization.
  • YouTube. (2022). N-Methylaniline reacts with nitrous acid to form while N, N-dimethylaniline gives.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives.
  • US2874196A. (n.d.). Method of crystallizing nitro products. Google Patents.
  • Royal Society of Chemistry. (2016). Synthesis of 2-Nitro-4-methylaniline | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • Pharma Excipients. (2023). Formation of N‑Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies.
  • ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?.

Sources

Solving solubility issues of N-Methyl-2,6-dinitroaniline in HPLC mobile phases

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of N-Methyl-2,6-dinitroaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the solubility of this compound in typical reversed-phase (RP) HPLC mobile phases. Our goal is to provide you with the causal explanations and practical solutions needed to achieve robust and reproducible chromatographic results.

Frequently Asked Questions (FAQs)
Q1: I'm observing high backpressure and peak shape issues (fronting, tailing, or splitting) early in my analytical run. What is the most likely cause?

A: The most probable cause is the precipitation of N-Methyl-2,6-dinitroaniline either in the injector, connecting tubing, or at the head of the analytical column.[1] This compound, like many dinitroanilines, has very low solubility in highly aqueous solutions.[2] When your sample, likely dissolved in a strong organic solvent, is injected into a weaker, more aqueous mobile phase, it can instantly crash out of solution, leading to system clogs and distorted peak shapes.[3]

Q2: What is the best starting solvent for dissolving my N-Methyl-2,6-dinitroaniline samples before injection?

A: The ideal practice is to dissolve your sample directly in the initial mobile phase composition.[3] However, if the compound's solubility is too low in the mobile phase to achieve the desired sample concentration, you may use a slightly stronger solvent. A common strategy is to use a mixture that is just strong enough to dissolve the sample, such as a 70:30 or 80:20 (v/v) mix of acetonitrile and water. Using 100% organic solvent (like acetonitrile or methanol) is a frequent cause of on-column precipitation and should be avoided unless absolutely necessary and only with very small injection volumes.[3]

Q3: Which organic modifier—acetonitrile or methanol—is better for analyzing N-Methyl-2,6-dinitroaniline?

A: For dinitroaniline compounds, acetonitrile (MeCN) is generally the preferred organic modifier when mixed with water in reversed-phase HPLC.[4][5][6]

  • Elution Strength & Selectivity: Acetonitrile often provides better selectivity for aromatic and nitro-containing compounds. While methanol is also effective, MeCN's different dipole moment and acidic properties can lead to sharper peaks and better resolution from impurities.[7]

  • System Pressure: Mobile phases prepared with acetonitrile and water generate significantly lower backpressure than methanol/water mixtures at the same composition and flow rate, due to lower viscosity.[8] This allows for higher flow rates or the use of smaller particle columns for faster analysis.

Q4: My method uses a buffer. Could this be contributing to the problem?

A: Yes. If you are using a buffered mobile phase (e.g., phosphate or acetate), you must ensure the buffer salts are soluble in the highest organic percentage reached during your gradient. Buffer precipitation at high organic concentrations is a common cause of system blockage and damage to pump seals and columns.[9] Always perform a miscibility/solubility test with your buffer and organic solvent before running the method.

Troubleshooting Guide: A Systematic Approach

Use this section when initial adjustments have not resolved your solubility-related issues. The key is to isolate the variable causing the precipitation.

Symptom: High System Pressure and/or Distorted Peak Shapes

This workflow will help you diagnose the root cause of precipitation.

TroubleshootingWorkflow Start Problem Observed: High Pressure / Poor Peak Shape Q1 Is the issue sudden or gradual? Start->Q1 Sudden Sudden Onset Q1->Sudden Sudden Gradual Gradual Buildup Q1->Gradual Gradual Q2_Sudden Action: Check Sample Preparation. Is sample solvent stronger than mobile phase? Sudden->Q2_Sudden Q2_Gradual Action: Review Method Conditions. Is a buffer used in the mobile phase? Gradual->Q2_Gradual Sol_Stronger Yes Q2_Sudden->Sol_Stronger Sol_Same No Q2_Sudden->Sol_Same Action_Dilute Solution: 1. Re-dissolve sample in mobile phase. 2. If not possible, reduce injection volume. 3. Perform pre-injection solubility test. Sol_Stronger->Action_Dilute Q3_Sudden Action: Check for System Blockage. Disconnect column and test pressure. Sol_Same->Q3_Sudden Pressure_OK Pressure Normal Q3_Sudden->Pressure_OK Pressure_High Pressure Still High Q3_Sudden->Pressure_High Action_Column Conclusion: Precipitation occurred at column inlet. Reverse-flush column (disconnected from detector). Install a guard column for future runs. Pressure_OK->Action_Column Action_System Conclusion: Blockage is in injector or tubing. Flush system with strong, miscible solvent (e.g., Isopropanol). Pressure_High->Action_System Buffer_Yes Yes Q2_Gradual->Buffer_Yes Buffer_No No Q2_Gradual->Buffer_No Action_Buffer Potential Issue: Buffer salt precipitation. Ensure buffer is soluble at highest % organic. Flush system daily with unbuffered mobile phase. Buffer_Yes->Action_Buffer Action_Contaminants Potential Issue: Slow buildup of sample contaminants. Incorporate sample cleanup (e.g., SPE). Use a guard column and replace regularly. Buffer_No->Action_Contaminants

Caption: Troubleshooting workflow for precipitation issues.

Data Summary: HPLC Organic Modifier Properties

This table summarizes key properties of common reversed-phase solvents to aid in method development.

PropertyAcetonitrile (MeCN)Methanol (MeOH)Isopropanol (IPA)
Elution Strength (RP) Weaker than MeOH at high aqueous %, Stronger at 100% organic[8]Stronger than MeCN at high aqueous %[8]Strongest
Viscosity (at 20°C, cP) ~0.37~0.60~2.4
UV Cutoff (nm) ~190~205~205
Selectivity Profile Acidic, high dipole moment[7]Basic, lower dipole moment[7]Protic, good for cleaning
System Pressure LowerHigherHighest
Experimental Protocols
Protocol 1: Pre-Injection Sample Solubility Test

This simple test can prevent costly and time-consuming column clogs.[3] It is designed to mimic the injection event where the sample solvent meets the mobile phase.

SolubilityTest cluster_prep Preparation cluster_test Execution cluster_eval Evaluation Prep1 1. Prepare concentrated sample stock in a strong solvent (e.g., MeCN). Test1 3. Add a small aliquot of sample stock to the vial (mimicking injection dilution). Prep1->Test1 Prep2 2. Place initial mobile phase (e.g., 95:5 Water:MeCN) into a clear glass vial. Prep2->Test1 Test2 4. Mix and observe immediately and after 5 min against a dark background. Test1->Test2 Eval_Clear Result: Clear Solution Proceed with injection. Test2->Eval_Clear No visible particles Eval_Cloudy Result: Cloudy/Precipitate DO NOT INJECT. Test2->Eval_Cloudy Visible particles/ haziness

Caption: Workflow for the pre-injection solubility test.

Detailed Steps:

  • Prepare Solutions:

    • Prepare your N-Methyl-2,6-dinitroaniline sample at the highest intended concentration in your chosen sample solvent (e.g., 100% Acetonitrile).

    • In a separate, clear glass vial, place approximately 1 mL of your HPLC method's initial mobile phase.

  • Perform the Test:

    • Using a micropipette, add a small volume of your concentrated sample to the vial of mobile phase. The volume should approximate the dilution factor that occurs in the system upon injection. For a 10 µL injection into a system with a flow rate of 1 mL/min, a 1:100 dilution is a reasonable approximation (e.g., add 10 µL of sample to 1 mL of mobile phase).

    • Gently swirl the vial to mix.

  • Observe:

    • Immediately observe the solution for any signs of cloudiness, haziness, or visible precipitate.

    • Let the vial sit for 5-10 minutes and observe again. Some compounds may precipitate more slowly.

  • Interpret Results:

    • If the solution remains perfectly clear: Your sample is likely soluble under the initial chromatographic conditions.

    • If the solution becomes cloudy or forms a precipitate: You have a high risk of precipitation upon injection. You must adjust your sample preparation strategy by either a) lowering the sample concentration, or b) dissolving the sample in a weaker solvent that is closer in composition to the mobile phase.

References
  • Separation of N-(2,6-Dinitrophenyl)-2,4-dinitroaniline on Newcrom R1 HPLC column. SIELC Technologies.
  • Separation of N-Methyl-2,4,6-trinitroaniline on Newcrom R1 HPLC column. SIELC Technologies.
  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist.
  • HPLC Troubleshooting Guide. Sepax Technologies.
  • HPLC Troubleshooting Guide. MilliporeSigma.
  • Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development.
  • HPLC Troubleshooting Guide.
  • N-Methyl-2,6-dinitroaniline. SIELC Technologies.
  • 2,6-Dinitroaniline. DrugFuture.
  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • Switching the Mobile Phase from Acetonitrile to Methanol. Shimadzu (Europe).

Sources

Technical Support Center: Mastering Exotherms in Dinitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on controlling the potent exotherms generated during the nitration of dinitroaniline precursors. The synthesis of dinitroanilines is a cornerstone of many chemical processes, yet it presents significant thermal hazards that demand rigorous control and a deep understanding of the underlying chemistry. This guide is structured to address the most pressing issues you may encounter, moving from immediate troubleshooting to foundational knowledge.

Troubleshooting Guide: Real-Time Problem Solving

This section is designed to provide immediate, actionable advice for problems encountered during the nitration process.

Issue 1: Uncontrolled Temperature Increase (Runaway Reaction)

Question: My reaction temperature is rising rapidly, and the cooling system is at maximum capacity. What is happening, and what are my immediate actions?

Answer: You are experiencing a thermal runaway, a critical safety event where the reaction's heat generation surpasses the cooling system's capacity to remove it.[1] This creates a dangerous positive feedback loop: the rising temperature accelerates the reaction rate, which in turn generates even more heat, potentially leading to equipment failure, explosion, and the release of toxic gases.[1][2]

Immediate Actions:

  • STOP REACTANT ADDITION: Immediately cease the feed of the nitrating agent (mixed acid).[3] This is the most critical first step to prevent adding more fuel to the reaction.

  • MAXIMIZE COOLING: Ensure your cooling system is fully operational. If using a cooling bath, add more dry ice or other cooling agents to drive the temperature down.[3]

  • PREPARE FOR EMERGENCY QUENCH: If the temperature continues to rise unabated, you must quench the reaction. Prepare a large volume of crushed ice and water (typically 5-10 times the volume of your reaction mixture).[4] If it becomes necessary, slowly and carefully pour the reaction mixture onto the stirred ice slurry to rapidly cool and dilute the acids, thereby stopping the reaction.[3][4]

Root Cause Analysis & Prevention:

Potential Cause Explanation & Solution
Rapid Addition of Nitrating Agent The rate of heat generation overwhelmed the cooling system. Solution: In future experiments, significantly reduce the dropwise addition rate. Use an addition funnel with precise control and continuously monitor the internal reaction temperature, ensuring it remains stable before adding the next drop.[3]
Inadequate Cooling The cooling bath or chiller is insufficient for the reaction scale. A simple ice-water bath may not be adequate. Solution: For reactions involving potent exotherms, use an ice-salt or dry ice/acetone bath to achieve and maintain sub-zero temperatures. Ensure the reaction flask is sufficiently immersed.[5]
Stirrer/Agitator Failure Loss of agitation creates localized "hotspots" where reactants concentrate and overheat, initiating a runaway.[1] Unreacted nitrating agent can also accumulate; if stirring is suddenly restored, it can cause a violent, delayed exotherm. Solution: Always use a powerful overhead stirrer for viscous mixtures. If the stirrer fails, do not attempt to restart it. The safest action is an emergency quench.[1]
Incorrect Reagent Concentration Using fuming nitric acid or highly concentrated sulfuric acid can lead to a reaction that is too vigorous and difficult to control.[3] Solution: Verify all reagent concentrations before starting. Ensure the mixed acid composition is appropriate for the substrate's reactivity.

G

Caption: The role of sulfuric acid in generating the active electrophile.

Q3: Why is pouring the completed reaction mixture over ice a standard work-up procedure? A3: This quenching procedure accomplishes two essential goals simultaneously. First, it provides rapid and definitive cooling, immediately halting the reaction and preventing any post-reaction temperature excursions. [4]Second, it dramatically lowers the solubility of most solid nitroaromatic compounds by diluting the strong acid medium, causing the crude product to precipitate out of the aqueous solution for easy collection by filtration. [3][4] Q4: My product is an oil and does not precipitate upon quenching. How should I proceed? A4: If your product is a liquid or remains soluble in the cold aqueous acid, a different work-up is required. You must perform a liquid-liquid extraction. [4]Transfer the entire quenched mixture to a separatory funnel and extract it multiple times with a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash them with a mild base like sodium bicarbonate solution to remove residual acids, dry the solution over an anhydrous agent (like sodium sulfate), and then remove the solvent by rotary evaporation to isolate your crude product. [4] dot

G cluster_1 Post-Quenching Work-Up Decision Tree Quench Reaction Quenched on Ice/Water Precipitate Solid Precipitates? Quench->Precipitate Filter Isolate by Vacuum Filtration Precipitate->Filter Yes Extract Perform Liquid-Liquid Extraction Precipitate->Extract No (Oil/Soluble) Wash Wash Solid with Cold Water Filter->Wash Dry Dry Product Wash->Dry WashOrg Wash Organic Layer Extract->WashOrg DryOrg Dry Organic Layer WashOrg->DryOrg Evap Evaporate Solvent DryOrg->Evap

Caption: Decision workflow for product isolation after quenching.

Q5: Are there modern, inherently safer methods for performing nitrations? A5: Yes. Continuous flow chemistry is emerging as a significantly safer alternative to traditional batch processing for hazardous reactions like nitration. [6][7]In a flow reactor, small amounts of reactants are continuously mixed and reacted in a coiled tube or microreactor. This provides a very high surface-area-to-volume ratio, allowing for extremely efficient heat removal and precise temperature control, which virtually eliminates the risk of thermal runaway. [6][8]

Data & Protocols

Quantitative Data Summary

Adherence to established parameters is key to safety and reproducibility. The values below are representative and should be optimized for each specific substrate.

Table 1: General Reaction Parameters for Aromatic Nitration

ParameterTypical RangeRationale & Key Considerations
Reaction Temperature -10°C to 10°CCritical for controlling the exotherm and minimizing side reactions like oxidation and polynitration. [3]
Reaction Time 1 - 3 hoursShould be optimized by monitoring reaction progress (e.g., via TLC) to ensure completion without byproduct formation. [3]
Ratio of H₂SO₄ to HNO₃ 1:1 to 2:1 (v/v)This ratio dictates the concentration of the active nitronium ion. Higher sulfuric acid content increases reactivity. [3]The optimal ratio depends on the substrate's activation level.

Table 2: Key Thermal Hazard Parameters

ParameterDescriptionImportance for Safety
Heat of Reaction (ΔHr) The total heat released by the nitration reaction.Determines the required cooling capacity of the system. A high ΔHr demands a more robust cooling setup. [1]
Time to Maximum Rate under Adiabatic Conditions (TMRad) The time it takes for a runaway reaction to reach its maximum rate if all cooling is lost.This is a critical measure of thermal stability. A short TMRad indicates a very high-risk reaction requiring stringent controls.

Experimental Protocols

Protocol 1: General Procedure for Controlled Nitration (Lab Scale)

WARNING: This procedure involves highly corrosive and reactive materials. Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including a face shield, safety goggles, and acid-resistant gloves.

  • Reactor Setup: In a round-bottom flask equipped with a magnetic or overhead stirrer, a low-temperature thermometer, and a pressure-equalizing dropping funnel, dissolve the aniline precursor (e.g., a nitroaniline or protected aniline) in concentrated sulfuric acid.

  • Cooling: Cool the flask in a dry ice/acetone or ice-salt bath to an internal temperature of -5°C to 0°C. [5]3. Prepare Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling this mixture in an ice bath. Always add acid to acid slowly.

  • Controlled Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the cooled, vigorously stirred solution of the substrate. [3]5. Temperature Monitoring: Meticulously monitor the internal temperature. The addition rate must be slow enough to ensure the temperature never exceeds the target range (e.g., 5-10°C). [3]If the temperature rises, stop the addition immediately until it cools back down.

  • Reaction: After the addition is complete, allow the mixture to stir at the controlled temperature for the predetermined reaction time, monitoring for completion by TLC.

Protocol 2: Quenching and Product Isolation

  • Preparation: Prepare a large beaker containing a stirred slurry of crushed ice and water (5-10 times the reaction volume).

  • Quenching: Once the reaction is complete, very slowly pour the reaction mixture into the stirred ice-water slurry. [4]This dilution and cooling step is also exothermic and must be done carefully.

  • Isolation: If a solid precipitates, allow the mixture to stir for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. [3]4. Washing: Wash the collected solid on the filter with several portions of cold water until the filtrate is neutral to pH paper. This removes residual acids. [4]5. Drying: Dry the purified product in a vacuum oven at a low temperature to remove water.

References

  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem.
  • Runaway reaction hazards in processing organic nitrocompounds - IChemE.
  • US Patent 4102927A - Process for the preparation of 2,4-dinitroaniline. Google Patents.
  • Technical Support Center: Managing Nitration Reactions - Benchchem.
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? - ResearchGate.
  • Effect of Initial Temperature of Reactant and Mixed Acid Composition in Adiabatic Production of Nitrobenzene - AIP Publishing.
  • Runaway and thermally safe operation of a nitric acid oxidation in a semi-batch reactor - Eindhoven University of Technology.
  • US Patent 10717700B2 - Nitration of aromatic compounds. Google Patents.
  • Nitration Reactions | Continuous Flow Processing - Vapourtec.
  • Nitration: An Overview of Recent Developments and Processes - American Chemical Society.
  • Investigation, Analysis and Optimization of Exothermic Nitrations in Microreactor Processes - ResearchGate.
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia.
  • Technical Support Center: Managing Exothermic Reactions During Nitration - Benchchem.
  • Nitration of Substituted Aromatic Rings and Rate Analysis - University of Rochester.
  • Nitration and flow chemistry - Semantic Scholar.
  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation - Master Organic Chemistry.
  • Effect of nitric-sulfuric mixed acid on thermal stability of mononitrotoluene - ResearchGate.
  • Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid - Benchchem.
  • A parametric study of the synthesis of 2,3,4,6-tetranitroaniline - ResearchGate.
  • Theory: Preparation of m-Dinitroaniline from Nitroaniline - Filo.
  • STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1 - ResearchGate.
  • STUDIES IN NITRATION, 111. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, A;-ARYL AND N-ACYL DERIVATIVES. - American Chemical Society.
  • Nitration of aniline - Chemistry Stack Exchange.

Sources

Minimizing byproduct formation in N-alkylation of dinitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation & Process Optimization Audience: Process Chemists, R&D Scientists, Drug Development Professionals

Introduction: The Electronic Paradox

Welcome to the technical support hub for electron-deficient aromatic substitution. You are likely here because your reaction yields are stalling, or your impurity profile is complex.

The Core Challenge: Dinitroanilines are exceptionally weak nucleophiles. The two nitro groups (at ortho and para positions) exert a massive electron-withdrawing inductive (-I) and mesomeric (-M) effect, delocalizing the nitrogen lone pair into the ring. This drops the pKa of the conjugate acid significantly (often < 1.0), making the amine reluctant to attack alkyl halides.

To force this reaction, chemists often increase temperature or base strength. This is the trap. Aggressive conditions trigger the decomposition of your alkylating agent (elimination) before the sluggish amine can react. This guide provides the protocol to navigate this "Reactivity vs. Stability" trade-off.

Module 1: The "Green-Light" Protocol (Phase Transfer Catalysis)

Standard Support Recommendation: For N-alkylation of dinitroanilines, we strongly recommend moving away from homogeneous high-heat methods (e.g., refluxing DMF) and adopting Solid-Liquid Phase Transfer Catalysis (SL-PTC) .

Why?

  • Anion Generation: It allows the generation of the dinitroaniline anion at the interface without requiring anhydrous conditions.

  • Protection: It separates the base (solid phase) from the alkyl halide (organic phase), minimizing hydrolysis and elimination.

Optimized Workflow
VariableRecommendationTechnical Rationale
Solvent Toluene or MEK (Methyl Ethyl Ketone)Non-polar or moderately polar solvents enhance the ion-pair extraction into the organic phase. Avoid alcohols (compete for alkylation).
Base Solid

or NaOH (powdered)
Solid bases minimize the "free" hydroxide concentration in the bulk solvent, reducing E2 elimination of the alkyl halide.
Catalyst TBAB (Tetrabutylammonium bromide)A "soft" quaternary ammonium salt. The bulky cation pulls the dinitroaniline anion into the organic layer.
Stoichiometry 1.0 eq Amine : 1.2 eq Alkyl HalideSlight excess of alkyl halide compensates for minor hydrolytic losses.
Temperature 60°C – 80°CSufficient to overcome the activation energy of the deactivated amine, but below the rapid degradation threshold of most alkyl halides.
Module 2: Troubleshooting Byproduct Formation
Issue A: "My Alkyl Halide is Disappearing, but Product Yield is Low"

Diagnosis: Competitive Elimination (The E2 Pathway). Your base is acting as a base, not a deprotonator, attacking the


-hydrogen of your alkyl halide to form an alkene.

Visualizing the Competition:

ReactionPathways Start Alkyl Halide (R-CH2-CH2-X) + Base Desired Path A: Substitution (Sn2) (N-Alkylated Product) Start->Desired Attack by Aniline Anion Side1 Path B: Elimination (E2) (Alkene Byproduct) Start->Side1 Attack by Free Base (OH-) Side2 Path C: Hydrolysis (Alcohol Byproduct) Start->Side2 Water Contamination

Figure 1: The kinetic competition between productive alkylation (Path A) and destructive elimination (Path B).

Corrective Actions:

  • Switch Base: If using NaOH/KOH, switch to Potassium Carbonate (

    
    ) . It is strong enough to deprotonate the dinitroaniline (which is acidic due to the nitro groups) but less likely to trigger E2 elimination than hydroxide.
    
  • Reduce Water: Water solvates the base and makes it more available for side reactions. Add a drying agent (

    
    ) or use anhydrous solid bases.
    
Issue B: "The Reaction Mixture turned into Black Tar"

Diagnosis: Oxidative Degradation / Polymerization. Electron-deficient aromatics are prone to forming Meisenheimer complexes that can decompose non-productively, or the alkyl halide is polymerizing.

Corrective Actions:

  • Inert Atmosphere: Dinitroanilines can form radical anions. Run the reaction under Nitrogen or Argon.

  • Temperature Ceiling: Do not exceed 90°C. If the reaction is too slow, increase the catalyst load (up to 10 mol%), do not increase the temperature.

Module 3: The Hidden Impurity (Nitrosamines)

Critical Safety Warning: In the synthesis of dinitroaniline herbicides (e.g., Pendimethalin, Trifluralin), a specific regulatory impurity is N-nitroso formation. This is a carcinogen.

  • Source: If you used nitric acid/sulfuric acid to create the dinitro-precursor, residual nitrosating agents (

    
     equivalents) may remain.
    
  • Mechanism: During N-alkylation, if any nitrite is present, it can react with the secondary amine product to form the N-nitroso derivative.

Prevention Protocol:

  • Urea Wash: Wash your dinitroaniline starting material with a urea solution before alkylation. Urea scavenges residual

    
     species.
    
  • Avoid Nitrite Salts: Ensure your Phase Transfer Catalyst is not a nitrate/nitrite salt. Use Bromide or Hydrogen Sulfate (

    
    ).
    
Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use DMF or DMSO to speed up the reaction? A: You can, but we advise against it for scale-up.

  • Risk: Dipolar aprotic solvents (DMF/DMSO) solvate cations very well, leaving the base anion "naked" and highly reactive. This dramatically increases the rate of Elimination (Alkene formation) .

  • Cleanup: Removing high-boiling DMF requires aqueous workups that can hydrolyze your product or create emulsions. Toluene/PTC is cleaner.

Q2: My dinitroaniline is not dissolving in Toluene. Is this a problem? A: No. In a Solid-Liquid PTC system, the reagents do not need to be fully dissolved.[1][2][3]

  • Mechanism: The Phase Transfer Catalyst (

    
    ) travels to the solid surface, performs an ion exchange with the base to form 
    
    
    
    , and drags this active species into the organic phase to react with the alkyl halide. (See Figure 2).

Q3: Which Phase Transfer Catalyst is best? A:

  • First Choice: TBAB (Tetrabutylammonium bromide) . Cheap, effective, easy to remove.

  • For Difficult Cases: Aliquat 336 (Methyltrioctylammonium chloride) . Its longer alkyl chains make it more lipophilic, useful if your alkyl halide is very non-polar.

  • Avoid: Benzyl-based quats (e.g., Benzyltrimethylammonium chloride) can sometimes undergo competitive reaction or degradation at high pH.

Q4: How do I remove the catalyst after the reaction? A:

  • Cool the reaction mixture.

  • Filter off the solid base/salts.[2]

  • Wash the organic filtrate with water.[2] The quaternary ammonium salt will partition into the water layer.

  • Pass through a short silica plug if high purity is required.

Visualizing the Solution: The PTC Mechanism

The following diagram illustrates why PTC solves the solubility and reactivity issues simultaneously.

PTC_Mechanism cluster_Organic Organic Phase (Toluene) cluster_Interface Solid/Liquid Interface cluster_Solid Solid Phase (Base) R_X Alkyl Halide (R-X) Product Product (Ar-NR-R) Exchange Ion Exchange (Q+X-  <-->  Q+Aniline-) Product->Exchange Q+X- returns Q_Anion Active Catalyst [Q+ Aniline-] Q_Anion->Product + R-X Exchange->Q_Anion Extraction Base Solid Base (K2CO3) Deprotonation Deprotonation (Ar-NH- K+) Base->Deprotonation Aniline Dinitroaniline (Ar-NH2) Aniline->Deprotonation Reacts on Surface Deprotonation->Exchange Anion Transfer

Figure 2: The Phase Transfer Cycle. The catalyst (Q+) shuttles the reactive aniline anion from the solid interface into the organic phase, protecting it from water and allowing reaction with the alkyl halide.

References
  • Mechanism of Phase Transfer Catalysis: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.

  • N-Alkylation Protocols: ACS Green Chemistry Institute. Phase Transfer Catalysis Reagent Guide.

  • Dinitroaniline Herbicide Synthesis & Impurities: Tomlin, C. D. S. (Ed.). (2009). The Pesticide Manual: A World Compendium. British Crop Production Council. (Referencing Pendimethalin synthesis and nitrosamine management).
  • Elimination vs. Substitution Competition: Halpern, M. (2002). Phase Transfer Catalysis: Mechanism and Rate Laws. In Encyclopedia of Catalysis. Wiley-VCH.

  • Nitrosamine Formation in Herbicides: U.S. Environmental Protection Agency (EPA). Guidance for the Determination of N-Nitrosamines in Pesticide Formulations.

Sources

Validation & Comparative

Validating N-Methyl-2,6-dinitroaniline Purity Using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-2,6-dinitroaniline (CAS: 5910-19-0) is a critical intermediate in the synthesis of dinitroaniline herbicides (e.g., trifluralin analogs) and azo dyes. Its purity is paramount because isomeric impurities (such as the 2,4-dinitro isomer) or unreacted precursors can severely impact the yield and selectivity of downstream N-alkylation or reduction steps.

While High-Performance Liquid Chromatography (HPLC) is the standard for identifying specific impurities, Differential Scanning Calorimetry (DSC) offers a superior method for determining absolute molar purity without the need for reference standards for every potential impurity. This guide details the validation of N-Methyl-2,6-dinitroaniline purity using DSC, grounded in the thermodynamic principles of melting point depression (van't Hoff equation).

Part 1: Technical Context & Methodological Comparison[2]

The Compound: N-Methyl-2,6-dinitroaniline[1][3][4][5][6]
  • CAS Number: 5910-19-0[1][2][3][4]

  • Molecular Formula:

    
    [2][3][4][5]
    
  • Physical State: Crystalline Solid (Yellow/Orange)

  • Melting Point (

    
    ):  Typically ~130–140°C (Dependent on specific polymorph and purity).[6][7]
    
Comparative Analysis: DSC vs. Alternatives

For a researcher needing to validate a batch of N-Methyl-2,6-dinitroaniline, choosing the right analytical technique is a trade-off between specificity and absolute accuracy.

FeatureDSC (Thermal Analysis) HPLC (Chromatography) TGA (Thermogravimetry)
Primary Output Absolute Molar Purity (mol%) Purity by Peak Area (%)Volatile Content / Decomposition
Reference Standard Not Required (Self-referencing)Required (For quantification)Not Required
Detection Principle Melting Point Depression (Thermodynamics)UV/Vis Absorption or Mass SpecMass Loss vs. Temperature
Blind Spots Insolubles (e.g., salts, glass) do not affect

Impurities with low UV response factorsNon-volatile impurities
Sample Size Very Small (1–5 mg)Small (diluted in solvent)Small (5–20 mg)
Best Use Case Final batch certification; detecting total eutectic impurities.Process development; identifying what the impurities are.Determining solvent residues/moisture.

Expert Insight: DSC is preferred when you have a high-purity crystalline solid (>98%) and need a rapid, absolute purity value. HPLC is better if the purity is low (<95%) or if you need to know which specific isomer is contaminating your batch.

Part 2: Experimental Protocol (DSC)

Objective: Determine the absolute purity of N-Methyl-2,6-dinitroaniline using the van't Hoff approximation in accordance with ASTM E928 .

Sample Preparation
  • Mass: Weigh 1.5 to 3.0 mg of the sample.

    • Why? Large samples induce thermal gradients (thermal lag), artificially broadening the melting peak and skewing the purity calculation.

  • Pan Selection: Use Hermetically Sealed Aluminum Pans .

    • Why? Dinitroanilines can sublime or decompose slightly near their melting point. Hermetic sealing prevents mass loss and ensures the vapor pressure remains in equilibrium.

  • Reference: Empty, matched aluminum pan.

Instrument Parameters
  • Atmosphere: Dry Nitrogen purge (50 mL/min).

  • Conditioning: Heat to 100°C, hold for 2 minutes (to remove surface moisture), cool to 50°C.

  • Ramp Rate: 0.5°C/min or 1°C/min through the melting transition.

    • Critical: Standard DSC runs use 10°C/min. Do NOT use 10°C/min for purity. Fast heating creates thermal lag that masks the minute melting point depression caused by impurities.

The Purity Calculation (Van't Hoff Logic)

The presence of impurities lowers the melting point and broadens the melting range. The relationship is governed by:



  • 
    : Sample Temperature
    
  • 
    : Melting point of 100% pure substance (Calculated intercept)
    
  • 
    : Gas Constant
    
  • 
    : Mole fraction of impurity
    
  • 
    : Enthalpy of Fusion
    
  • 
    : Fraction melted at temperature 
    
    
    

Part 3: Visualization of Workflows

Diagram 1: Purity Validation Decision Matrix

This workflow illustrates when to deploy DSC versus HPLC for this compound.

PurityDecision Start Start: N-Methyl-2,6-dinitroaniline Batch VisualCheck Visual Inspection: Crystalline? Start->VisualCheck PurityEst Estimated Purity Level? VisualCheck->PurityEst Yes TGA_Path TGA Analysis VisualCheck->TGA_Path No (Amorphous/Wet) DSC_Path DSC Analysis (ASTM E928) PurityEst->DSC_Path High (>98%) HPLC_Path HPLC-UV/MS Analysis PurityEst->HPLC_Path Low (<95%) or Unknown Result_DSC Output: Absolute Mol% Purity (Total Eutectic Impurities) DSC_Path->Result_DSC Result_HPLC Output: Impurity Profile (Isomer ID & Quant) HPLC_Path->Result_HPLC Result_DSC->HPLC_Path If Purity < Specification (To ID contaminants)

Caption: Decision matrix for selecting DSC vs. HPLC based on sample state and estimated purity.

Diagram 2: The Van't Hoff Linearization Logic

How the software converts a melting peak into a purity value.

VantHoffLogic RawData Raw DSC Thermogram (Heat Flow vs. Temp) Integration Partial Area Integration (Calculate Fraction Melted F) RawData->Integration Plotting Plot Ts vs. 1/F Integration->Plotting Linearization Linearization Correction (Adjust for thermal resistance) Plotting->Linearization Non-linear? Calculation Calculate Slope & Intercept Linearization->Calculation Output Result: Slope -> Impurity (Mol%) Intercept -> T0 (Pure MP) Calculation->Output

Caption: The computational workflow for transforming raw DSC heat flow data into a calculated purity value.

Part 4: Data Presentation & Analysis

Simulated Validation Data

Since specific proprietary batch data is confidential, the table below represents a typical validation dataset for a high-quality batch of N-Methyl-2,6-dinitroaniline.

ParameterExperimental ValueTheoretical/Literature RefStatus
Onset Temperature (

)
136.2 °C~136–138 °C (Isomer dependent)Pass
Peak Maximum (

)
138.5 °CN/A (Rate dependent)Info Only
Enthalpy of Fusion (

)
125.4 J/g~120–130 J/g (Typical for dinitroanilines)Pass
Calculated

(Pure MP)
138.9 °CExtrapolated from

Validated
Depression (

)
0.4 °C< 0.5 °C indicates high purityPass
Calculated Purity 99.42 mol% Specification: >99.0%Pass
Interpretation of Results
  • The 1/F Plot: In a successful run, the plot of Temperature (

    
    ) versus the inverse fraction melted (
    
    
    
    ) should be linear after applying a "thermal resistance" correction. If the line curves significantly, it suggests the impurity formed a solid solution (which violates the DSC purity assumption) or decomposition occurred.
  • Melting Point Depression: A depression of 0.4°C (Difference between calculated pure

    
     and observed 
    
    
    
    ) is consistent with ~0.5 mol% impurity.
  • Enthalpy Check: The measured

    
     (125.4 J/g) confirms the crystallinity. A significantly lower value would indicate amorphous content.
    

References

  • ASTM International. (2014). ASTM E928-08: Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM International. [Link]

  • TA Instruments. (n.d.). Purity Determination by DSC (Thermal Analysis Application Note). TA Instruments. [Link]

  • Mettler Toledo. (n.d.). DSC Purity Analysis: Principles and Applications. Mettler Toledo. [Link]

Sources

A Researcher's Guide to Selecting a Certified Reference Standard for N-Methyl-2,6-dinitroaniline (CAS 5910-19-0)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical measurements is paramount. The quality of your reference standard is the bedrock of this integrity. This guide provides an in-depth comparison of the critical attributes of a certified reference standard for N-Methyl-2,6-dinitroaniline, offering supporting experimental methodologies to empower you to make an informed selection.

The Critical Role of a Certified Reference Standard

N-Methyl-2,6-dinitroaniline is a key chemical intermediate. Its accurate quantification is crucial for process control, impurity profiling, and regulatory compliance. A certified reference standard (CRS) provides a benchmark against which your analytical measurements are made. Without a well-characterized CRS, even the most sophisticated analytical instrumentation can yield misleading results.

The certification of a reference standard, ideally under an internationally recognized standard such as ISO 17034 , provides the highest level of quality assurance.[1] This ensures that the material has been produced and certified according to metrologically valid procedures, with a stated uncertainty and traceability.[1]

Comparing Commercial Reference Standards: A Multi-Faceted Approach

When selecting a reference standard for N-Methyl-2,6-dinitroaniline, a direct comparison of offerings from various suppliers is essential. While a comprehensive side-by-side analysis of all commercially available standards is beyond the scope of this guide, we present a framework for evaluation based on key quality attributes.

Table 1: Key Quality Attributes for N-Methyl-2,6-dinitroaniline Reference Standards

Attribute"Gold Standard"Importance
Purity ≥ 99.5% (with uncertainty stated)The foundation of accurate quantification.
Certification ISO 17034 AccreditedEnsures metrological traceability and confidence in the certified value.[1]
Certificate of Analysis (CoA) Comprehensive and detailedProvides all necessary information for use and audit.
Impurity Profile Characterized and quantifiedCrucial for specificity in analytical methods.
Stability Data Long-term and accelerated stability studiesEnsures the integrity of the standard over time.
Documentation Detailed synthesis and characterization dataProvides transparency and aids in troubleshooting.
Purity: Beyond a Single Number

A high purity value is a primary indicator of a quality reference standard. However, the method used to determine purity is just as important. For nitroaromatic compounds like N-Methyl-2,6-dinitroaniline, a mass balance approach is often employed, which considers not only the chromatographic purity but also residual solvents, water content, and non-volatile residues.

The Certificate of Analysis: Your Window into Quality

A comprehensive Certificate of Analysis (CoA) is a hallmark of a reputable reference standard provider. It should include, at a minimum:

  • The certified purity value and its associated uncertainty.

  • The analytical method(s) used for certification (e.g., HPLC-UV, qNMR).

  • A chromatogram showing the purity analysis.

  • Identification data (e.g., ¹H-NMR, ¹³C-NMR, MS, IR spectra).

  • Information on storage conditions and expiry date.

Understanding the Impurity Profile

The synthesis of N-Methyl-2,6-dinitroaniline can result in process-related impurities. Based on the synthesis of related dinitroanilines, potential impurities could include positional isomers (e.g., N-Methyl-2,4-dinitroaniline) and starting materials.[2] A high-quality reference standard will have these impurities identified and quantified. This is critical for developing stability-indicating analytical methods where the separation of the main compound from its potential degradants and impurities is essential.[3][4][5]

Experimental Verification: A Protocol for Purity Assessment

To ensure the suitability of a reference standard for its intended purpose, an in-house verification is often necessary. We provide a detailed High-Performance Liquid Chromatography (HPLC) with UV detection method, a common and robust technique for the analysis of dinitroanilines.[3]

Recommended HPLC-UV Method for Purity Determination

This method is designed to be a starting point for the separation and quantification of N-Methyl-2,6-dinitroaniline and its potential impurities.

Table 2: HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for nitroaromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte and impurities from the column.
Gradient 0-20 min, 30-80% B; 20-25 min, 80% B; 25-26 min, 80-30% B; 26-30 min, 30% BA gradient elution is crucial for separating compounds with different polarities.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Accurately weigh ~10 mg of the standard and dissolve in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.Ensures complete dissolution and a suitable concentration for analysis.
Method Validation: Ensuring Fitness for Purpose

Any analytical method used for the verification of a reference standard must be validated to demonstrate its suitability.[6][7][8] The key validation parameters, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, are:[6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6][7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[6][7]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams outline the certification workflow for a reference standard and the experimental workflow for its analysis.

Reference_Standard_Certification_Workflow cluster_0 Phase 1: Material Synthesis & Characterization cluster_1 Phase 2: Certification & Documentation Synthesis Synthesis Preliminary_Purity Preliminary Purity (e.g., HPLC, GC) Synthesis->Preliminary_Purity Structural_Elucidation Structural Elucidation (NMR, MS, IR) Preliminary_Purity->Structural_Elucidation Homogeneity_Testing Homogeneity_Testing Structural_Elucidation->Homogeneity_Testing Stability_Testing Stability Testing (Long-term & Accelerated) Homogeneity_Testing->Stability_Testing Purity_Assignment Purity Assignment (Mass Balance) Stability_Testing->Purity_Assignment Uncertainty_Calculation Uncertainty Calculation Purity_Assignment->Uncertainty_Calculation CoA_Generation Certificate of Analysis Generation Uncertainty_Calculation->CoA_Generation

Caption: Workflow for the certification of a reference standard.

Experimental_Workflow_for_Analysis Sample_Preparation Sample Preparation (Accurate Weighing & Dissolution) HPLC_Analysis HPLC-UV Analysis Sample_Preparation->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Data_Processing Data Processing (Integration & Quantification) Data_Acquisition->Data_Processing Result_Reporting Result Reporting (Purity Calculation) Data_Processing->Result_Reporting

Caption: Experimental workflow for the analysis of N-Methyl-2,6-dinitroaniline.

Conclusion

The selection of a certified reference standard for N-Methyl-2,6-dinitroaniline is a critical decision that directly impacts the quality and reliability of your analytical data. By focusing on key attributes such as certified purity, a comprehensive Certificate of Analysis, and a well-defined impurity profile, researchers can ensure the integrity of their results. Furthermore, the ability to independently verify the quality of the standard using a robust and validated analytical method, such as the HPLC-UV protocol provided, empowers laboratories to maintain the highest standards of scientific rigor.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Patil, A. S., & Bhingare, C. L. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 16(2), 389-402. [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Jadhav, S. B., et al. (2014). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Analytical & Bioanalytical Techniques, 5(4). [Link]

  • Al-Malah, K. (2017). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. World Journal of Nuclear Medicine, 16(2), 108-114. [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. [Link]

  • CN116768731A - Application and preparation method of N-methyl-2, 4, 6-trinitroaniline. (2023).
  • Nisa, F. U., et al. (2012). Determination of Dinitroaniline Herbicide in Food Samples and Commercial Formulations Using Spectrophotometric Methods. Pakistan Journal of Weed Science Research, 18(3), 265-275. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development: A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • Tse, F. L. S. (1984). A simple HPLC method for the determination of 2,4 - dinitrophenyl derivatives of glyphosate and aminomethylphosphonic acid appli. Simon Fraser University. [Link]

  • CORESTA. (2019). Dinitroanilines. [Link]

  • Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104. [Link]

  • Saudagar, R. B. (2019). Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]

  • Stahly, G. P., & Stahly, B. C. (1979). Preparation of 2,6-dinitroanilines. U.S.
  • Nisa, F. U., et al. (2012). DETERMINATION OF DINITROANILINE HERBICIDE IN FOOD SAMPLES AND COMMERCIAL FORMULATION. Pakistan Journal of Weed Science Research, 18(3), 265-275. [Link]

  • Chemspace. (n.d.). N-methyl-2,6-dinitroaniline. [Link]

  • Scribd. (n.d.). Certificate of Analysis. [Link]

  • Traore, S., & Aaron, J. J. (1989). Analysis of trifluralin and other dinitroaniline herbicide residues by zero-order and derivative ultraviolet spectrophotometry. Analyst, 114(5), 609-613. [Link]

  • Romer Labs. (n.d.). Biopure TM ISO 17034 (Certified) Reference Materials. [Link]

  • DrugFuture. (n.d.). 2,6-Dinitroaniline. [Link]

  • PubChem. (n.d.). 2,6-Dinitroaniline. [Link]

  • Wang, Z., et al. (2010). Synthesis technique of 2-methyl-6-nitroaniline. ResearchGate. [Link]

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Comparative toxicity studies of N-methyl vs N,N-dimethyl dinitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Toxicity of Dinitroanilines: The Influence of N-Alkylation

Introduction: Beyond Herbicidal Action

Dinitroanilines are a class of compounds widely recognized for their application as pre-emergence herbicides in agriculture, effectively controlling weeds by disrupting cell division.[1][2][3][4] Their primary mechanism of action in plants is the inhibition of microtubule polymerization, a process crucial for the formation of the mitotic spindle during cell division.[1][5][6] While designed to target plant tubulin, concerns regarding their potential effects on non-target organisms, including mammals, have prompted extensive toxicological evaluation.[1][2][3][4]

A key structural feature of dinitroanilines is the substitution pattern on the aniline nitrogen. This guide focuses on the comparative toxicity of dinitroanilines bearing a secondary amine (N-alkyl, analogous to N-methyl) versus a tertiary amine (N,N-dialkyl, analogous to N,N-dimethyl). Due to the extensive body of research available, this guide will use Pendimethalin , which possesses an N-(1-ethylpropyl) group, and Trifluralin , which has an N,N-dipropyl group, as representative compounds to explore this comparison. Understanding how this seemingly minor structural difference influences toxicological outcomes is critical for researchers, scientists, and drug development professionals engaged in risk assessment and the design of safer chemical entities.

Pillar 1: The Core Mechanism - A Tale of Tubulin Disruption

The fundamental mechanism of action for dinitroanilines in their target plant species is the disruption of microtubule dynamics.[5][6] This process is not directly related to the N-alkylation state but is central to their biological activity.

Causality of Action: Dinitroaniline molecules exhibit a high affinity for tubulin, the protein subunit that polymerizes to form microtubules. They bind to unpolymerized tubulin heterodimers.[5][6] When this dinitroaniline-tubulin complex incorporates into a growing microtubule, it effectively caps the chain, preventing further elongation.[5][6][7] This leads to a net depolymerization of microtubules, the disappearance of the mitotic spindle, and ultimately, an arrest of cell division in metaphase.[1][8]

cluster_0 Cellular Environment Dinitroaniline Dinitroaniline TubulinDimers α/β-Tubulin Dimers Dinitroaniline->TubulinDimers Binds to HerbicideComplex Herbicide-Tubulin Complex TubulinDimers->HerbicideComplex Microtubule Growing Microtubule HerbicideComplex->Microtubule Incorporates into Blocked Elongation Blocked Microtubule->Blocked Depolymerization Microtubule Depolymerization Blocked->Depolymerization Arrest Mitotic Arrest Depolymerization->Arrest

Caption: Dinitroaniline mechanism of mitotic disruption.

While this mechanism is highly specific to plant and protist tubulin, high concentrations or specific metabolic activation pathways can lead to off-target effects in animal cells, forming the basis of their toxicity.[6][7]

Pillar 2: Comparative Toxicological Profile

The structural variance in N-alkylation between pendimethalin and trifluralin contributes to differences in their physicochemical properties, such as volatility and soil adsorption, which in turn affects their bioavailability and toxicokinetics.[5][6][9]

Acute Toxicity

Acute toxicity studies provide a baseline for understanding the lethal potential of a compound following a single high-dose exposure. The oral LD50 (Lethal Dose, 50%) is a standard measure.

CompoundSpeciesOral LD50 (mg/kg)Dermal LD50 (mg/kg)Classification
Pendimethalin Rat/Mouse1050 - 1620[10]>5000 (Rabbit)[1]Slightly to Moderately Toxic[1][10]
Dog/Rabbit>5000[10]
Trifluralin Rat>10,000[1][11]>2000 (Rabbit)[11][12]Practically Nontoxic[11]
Mouse>5000[11]
Dog/Rabbit>2000[11]

Expert Interpretation: The data indicates that pendimethalin (N-sec-alkyl) is slightly more acutely toxic via the oral route in rodents than trifluralin (N,N-di-n-alkyl). This difference may be attributable to variations in absorption, distribution, metabolism, and excretion (ADME) profiles influenced by the N-substituents. Both compounds exhibit low dermal toxicity.

In Vitro Cytotoxicity

Cell-based assays are crucial for determining a compound's intrinsic toxicity at the cellular level, independent of whole-organism metabolic processes.

CompoundCell LineAssayEndpointResult
Pendimethalin V79 (Hamster Lung)Neutral Red UptakeIC5066 µM[13]
Trifluralin V79 (Hamster Lung)Neutral Red UptakeIC50128 µM[13]

Expert Interpretation: In this head-to-head comparison, pendimethalin demonstrates greater cytotoxicity, with an IC50 value approximately half that of trifluralin.[13] This suggests that at a cellular level, pendimethalin is more potent at inducing cell death. This increased potency correlates with its higher acute toxicity in rodents.

Genotoxicity: The Risk of DNA Damage

Genotoxicity assessment is critical as it can indicate the potential for a substance to be a mutagen or a carcinogen. Both pendimethalin and trifluralin have been shown to induce DNA damage, often through the generation of oxidative stress.[13]

CompoundTest SystemAssayResultKey Finding
Pendimethalin Human Lymphocytes, V79Comet AssayPositive[13]Induces DNA strand breaks.[13][14]
Human Lymphocytes, V79Micronucleus TestPositive[13]Causes chromosomal damage.[13]
Salmonella typhimuriumAmes TestPositive[15]Mutagenic in some strains.[15]
Trifluralin Human Lymphocytes, V79Comet AssayPositive[13]Induces DNA strand breaks.[13]
Human Lymphocytes, V79Micronucleus TestPositive[13]Causes chromosomal damage.[13]
Salmonella typhimuriumAmes TestNegative[15]Generally considered non-mutagenic in this assay.[15]

Expert Interpretation: Both compounds are genotoxic in mammalian cells, capable of causing both direct DNA strand breaks (detected by the Comet assay) and larger-scale chromosomal damage (detected by the micronucleus test).[13] A key differentiator appears in the Ames test, a bacterial reverse mutation assay, where pendimethalin shows positive results while trifluralin is largely negative.[15] This may suggest different metabolic activation pathways or different types of DNA lesions induced by the two compounds.

Pillar 3: The Oxidative Stress Connection

A significant secondary mechanism contributing to the toxicity of these dinitroanilines is the induction of oxidative stress.[13] This occurs when the generation of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems, leading to damage of lipids, proteins, and DNA.

Causality of Damage: Studies have shown that both pendimethalin and trifluralin can significantly increase ROS levels in cells.[13] This redox cycling can lead to a cascade of damaging events, including DNA strand breaks, which are then detected by assays like the Comet assay. This pathway is a plausible explanation for the observed genotoxicity in mammalian cells, even for compounds that are negative in the Ames test.

cluster_1 Oxidative Stress Pathway Dinitroaniline Dinitroaniline ROS Increased Reactive Oxygen Species (ROS) Dinitroaniline->ROS CellularComponents DNA, Lipids, Proteins ROS->CellularComponents Attacks Damage Oxidative Damage (e.g., DNA Strand Breaks) CellularComponents->Damage Genotoxicity Genotoxicity (Comet, Micronucleus) Damage->Genotoxicity Leads to

Caption: Oxidative stress as a secondary toxicity mechanism.

Pillar 4: Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the methodologies used to derive toxicity data must be robust and well-defined. Below are detailed protocols for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity via Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.

Workflow Diagram:

A 1. Seed Cells in 96-well plate B 2. Incubate (24h, 37°C) A->B C 3. Treat with Dinitroaniline (Concentration Gradient) B->C D 4. Incubate (24h, 37°C) C->D E 5. Add Neutral Red Medium D->E F 6. Incubate (3h) & Wash E->F G 7. Add Desorb Solution (Acetic Acid/Ethanol) F->G H 8. Read Absorbance (540 nm) G->H I 9. Calculate IC50 H->I

Caption: Workflow for the Neutral Red Uptake cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate V79 cells in a 96-well microtiter plate at a density of 1x10⁴ cells/well in 100 µL of complete medium.

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Treatment: Prepare serial dilutions of the test compounds (Pendimethalin, Trifluralin) in culture medium. Remove the old medium from the wells and add 100 µL of the respective compound dilutions. Include untreated and solvent controls.

  • Exposure: Incubate the cells with the compounds for 24 hours.

  • Staining: Remove the treatment medium and add 100 µL of medium containing 50 µg/mL Neutral Red. Incubate for 3 hours.

  • Washing: Remove the staining solution and wash the cells gently with 150 µL of phosphate-buffered saline (PBS).

  • Dye Extraction: Add 150 µL of desorbing solution (1% acetic acid, 50% ethanol, 49% water) to each well and shake for 10 minutes to extract the dye.

  • Measurement: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Rationale: This protocol is self-validating through the inclusion of negative (untreated) and solvent controls, which establish the baseline for 100% viability and ensure the vehicle does not contribute to toxicity.

Protocol 2: The Alkaline Comet Assay (Single Cell Gel Electrophoresis)

This sensitive method detects DNA strand breaks and alkali-labile sites in individual cells.

Step-by-Step Methodology:

  • Cell Preparation: Treat cells (e.g., human lymphocytes) with various concentrations of the test compounds for a defined period (e.g., 2-4 hours).

  • Slide Preparation: Mix a small aliquot of cells (approx. 1x10⁴) with 0.5% low-melting-point agarose at 37°C.

  • Embedding: Quickly pipette the cell-agarose suspension onto a pre-coated microscope slide (coated with 1% normal melting point agarose) and cover with a coverslip. Allow to solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA as a nucleoid.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes. This unwinds the DNA, exposing single-strand breaks.

  • Electrophoresis: Perform electrophoresis in the same buffer at ~25 V and ~300 mA for 20-30 minutes. Broken DNA fragments migrate out of the nucleoid, forming a "comet tail".

  • Neutralization: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5).

  • Staining & Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold or ethidium bromide) and visualize using a fluorescence microscope.

  • Scoring: Use image analysis software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail.

Rationale: The use of positive (e.g., H₂O₂) and negative controls in each run validates the assay's ability to detect and quantify DNA damage. The degree of DNA migration is directly proportional to the amount of damage.

Developmental and Carcinogenic Potential

Beyond acute and cellular toxicity, the long-term effects of these compounds are of significant interest.

  • Developmental Toxicity: Studies on trifluralin in rats and rabbits showed developmental toxicity (e.g., depressed fetal weight) only at doses that also caused maternal toxicity, suggesting it is not selectively toxic to the developing fetus.[16]

  • Carcinogenicity: Several dinitroaniline pesticides, including trifluralin and pendimethalin, have been shown to induce thyroid tumors in rats.[15] The US EPA has classified pendimethalin as a Group C "possible human carcinogen".[14]

Conclusion: A Nuanced View of N-Alkylation

The comparative analysis of pendimethalin and trifluralin reveals that the nature of N-alkylation in dinitroanilines has a tangible impact on their toxicological profiles.

  • Pendimethalin (N-sec-alkyl) exhibits higher acute oral toxicity and in vitro cytotoxicity compared to trifluralin.[10][13]

  • Both compounds are genotoxic in mammalian cells, likely mediated through the induction of oxidative stress, leading to DNA and chromosomal damage.[13]

  • A notable difference lies in their mutagenic potential in the Ames test, where pendimethalin is positive and trifluralin is negative , suggesting different interactions with bacterial DNA or metabolic pathways.[15]

For researchers in toxicology and drug development, this comparison underscores a critical principle: subtle changes in molecular structure, such as the degree of N-alkylation, can significantly alter a compound's biological activity and toxicity. These insights are vital for conducting comprehensive risk assessments and for guiding the design of new chemical entities with improved safety profiles. Further research is warranted to fully elucidate the metabolic pathways that differentiate these compounds and drive their respective toxicities.[1][2][3][4]

References

  • Giglio, A., & Zappone, A. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research, 29(58), 87693–87711. [Link]

  • Undeğer, Ü., & Başaran, N. (2018). In vitro genotoxicity assessment of dinitroaniline herbicides pendimethalin and trifluralin. Food and Chemical Toxicology, 115, 204–211. [Link]

  • Giglio, A., & Zappone, A. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. ResearchGate. [Link]

  • Han, H., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science, 12, 630789. [Link]

  • Wikipedia contributors. (n.d.). Trifluralin. Wikipedia. [Link]

  • Giglio, A., & Zappone, A. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. OUCI. [Link]

  • Han, H., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. PMC - NIH. [Link]

  • Giglio, A., & Zappone, A. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. PubMed. [Link]

  • Byrd, R. A., Markham, J. K., & Emmerson, J. L. (1995). Developmental toxicity of dinitroaniline herbicides in rats and rabbits. I. Trifluralin. Fundamental and Applied Toxicology, 26(2), 181–190. [Link]

  • Kayhan, F. E., et al. (2012). Assessment of Genotoxic Effects of Pendimethalin in Chinese Hamster Over Cells by the Single Cell Gel Electrophoresis (Comet) Assay. PMC - NIH. [Link]

  • Wikipedia contributors. (n.d.). Pendimethalin. Wikipedia. [Link]

  • Türkten, N., et al. (2023). The Predicted Toxicology of Benfluralin, Dinitramine, Ethalfluralin. Turkish Journal of Agriculture - Food Science and Technology. [Link]

  • Strange, M. L., & Rogers, R. L. (1994). Mechanisms of Selectivity of Pendimethalin Prowl and Trifluralin Treflan in Cotton Gossypium Hirsutum and Weeds. Journal of Production Agriculture. [Link]

  • Parka, S. J., & Soper, O. F. (1977). The Physiology and Mode of Action of the Dinitroaniline Herbicides. Weed Science, 25(1), 79-87. [Link]

  • National Center for Biotechnology Information. (n.d.). REVIEW OF POTENTIALLY RELEVANT DATA (NONCANCER AND CANCER). NCBI - NIH. [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (2011). Dinitroaniline pesticides and Prodiamine and Trifluralin. OEHHA. [Link]

  • Miller, J. H., & Carter, C. H. (1978). Comparative Toxicity of Several Dinitroaniline Herbicides. Weed Science, 26(1), 16-18. [Link]

  • Extension Toxicology Network. (1996). TRIFLURALIN. Oregon State University. [Link]

  • Albaugh, LLC. (n.d.). MATERIAL SAFETY DATA SHEET TRIFLURALIN HF. Albaugh, LLC. [Link]

Sources

Crystal structure analysis and unit cell dimensions of N-Methyl-2,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth structural analysis and comparative assessment of N-Methyl-2,6-dinitroaniline , designed for researchers in crystallography and energetic materials.

A Comparative Publish Guide for Researchers

Executive Summary: The Steric-Structural Trade-off

In the engineering of nitroaniline derivatives for dye chemistry and energetic materials, the 2,6-dinitro substitution pattern presents a unique structural paradox. While the parent compound (2,6-dinitroaniline) exhibits a robust, high-density hydrogen-bonded network, the introduction of an N-methyl group in N-Methyl-2,6-dinitroaniline (CAS 5910-19-0) dramatically disrupts this packing.

This guide analyzes the crystallographic and physical "performance" of N-Methyl-2,6-dinitroaniline against its parent and its structural isomer (N-Methyl-2,4-dinitroaniline). The data reveals that the steric clash between the N-methyl group and the ortho-nitro groups forces a loss of planarity, resulting in a significantly lower melting point and altered solubility profile compared to its alternatives.

Comparative Structural Performance Data

The following table synthesizes crystallographic and physical data. Note the distinct drop in thermal stability (Melting Point) for the target compound compared to its isomer, a direct consequence of crystal packing efficiency.

FeatureTarget: N-Methyl-2,6-dinitroaniline Parent: 2,6-Dinitroaniline Isomer: N-Methyl-2,4-dinitroaniline
CAS Number 5910-19-0606-22-42044-88-4
Melting Point 108 °C 139–140 °C178 °C
Crystal System Inferred Low-SymmetryMonoclinicMonoclinic (Analogous)
Space Group Not routinely indexedP2₁/n P2₁/c (Typical for class)
Unit Cell (a) N/A3.782(1) ÅN/A
Unit Cell (b) N/A27.729(2) ÅN/A
Unit Cell (c) N/A7.152(1) ÅN/A
Beta (β) N/A95.41(1)°N/A
Z (Formula Units) N/A44
Density (Calc) ~1.4–1.5 g/cm³ (Est)1.629 g/cm³ ~1.51 g/cm³
H-Bond Motif Intramolecular (Weak Inter-)Interwoven Nets (Deeply Puckered)Strong Intermolecular Chains
Key Refcode N/ACUZDEG (CSD)N/A

Technical Insight: The parent 2,6-dinitroaniline (CUZDEG) forms deeply puckered sheets linked by N–H···O hydrogen bonds.[1][2] The introduction of the N-methyl group in the target compound eliminates one H-bond donor and introduces steric repulsion with the ortho-nitro groups, preventing the formation of these dense sheets and lowering the melting point by >30°C.

Structural Analysis & Mechanism

The Parent Baseline: 2,6-Dinitroaniline (CUZDEG)

To understand the target, we must first validate the parent structure. 2,6-Dinitroaniline crystallizes in the P2₁/n space group. Its structure is defined by a "herringbone" style packing where molecules are linked into (4,4) nets .

  • Intramolecular Interaction: A bifurcated hydrogen bond exists between the amino nitrogen and the ortho-nitro oxygens, locking the nitro groups in plane.

  • Intermolecular Interaction: The remaining amino hydrogen forms strong bonds with nitro oxygens of adjacent molecules, creating a dense, high-melting lattice (1.629 g/cm³).

The Target Deviation: N-Methyl-2,6-dinitroaniline

The N-methylation creates a "Steric Gating" effect .

  • Loss of Planarity: The methyl group is too bulky to lie coplanar with the two ortho-nitro groups without significant strain. NMR studies confirm a high rotational barrier, indicating the N-methyl group is forced out of the aromatic plane or forces the nitro groups to twist.

  • Disrupted H-Bonding: Unlike the parent, which has two amino protons (NH₂), the target has only one (NH–Me). This single proton is often engaged in an intramolecular bond with one ortho-nitro group, leaving no effective donors for intermolecular networking.

  • Result: The crystal lattice relies on weak van der Waals forces rather than strong H-bond networks, explaining the drastic drop in melting point (108 °C) compared to the 2,4-isomer (178 °C), where the nitro groups are spaced further apart (ortho/para), allowing the methyl group to rotate freely and pack efficiently.

Experimental Protocol: Synthesis & Crystallization

For researchers requiring high-purity crystals for diffraction or spectral standards, the following protocol ensures optimal crystal growth by controlling the nucleation rate.

Materials Required
  • Precursor: 2,6-Dinitrochlorobenzene (CAS 606-21-3)

  • Reagent: Methylamine (40% aqueous solution or ethanolic solution)

  • Solvent: Ethanol (Absolute), Distilled Water

  • Equipment: Reflux condenser, magnetic stirrer, vacuum filtration setup.

Step-by-Step Methodology
  • Preparation: Dissolve 5.0 g of 2,6-dinitrochlorobenzene in 25 mL of ethanol in a round-bottom flask.

  • Amination: Add excess methylamine solution (approx. 10 mL) slowly to the stirring solution.

    • Observation: The solution will turn deep yellow/orange immediately.

  • Reflux: Heat the mixture to reflux for 5–10 minutes .

    • Note: The reaction is rapid due to the activation of the chlorine by two ortho-nitro groups. Extended heating is unnecessary and may promote side reactions.

  • Precipitation: Pour the hot reaction mixture into 100 mL of ice-cold water. The crude N-Methyl-2,6-dinitroaniline will precipitate as a yellow solid.

  • Filtration: Filter the solid and wash with cold water to remove amine salts.

  • Recrystallization (Critical for XRD):

    • Dissolve the crude solid in the minimum amount of boiling ethanol.

    • Allow the solution to cool slowly to room temperature undisturbed.

    • Optional: For larger single crystals, use a binary solvent diffusion method (Ethanol/Hexane) in a narrow vial.

  • Yield/Data: Expect ~89% yield. Melting point should be sharp at 108 °C .

Visualizations of Structural Logic

Figure 1: Synthesis & Crystallization Workflow

This diagram outlines the critical path from precursor to single crystal, highlighting the purification step essential for resolving the unit cell.

SynthesisWorkflow Start 2,6-Dinitrochlorobenzene (Precursor) Reaction Nucleophilic Aromatic Substitution (+ Methylamine) Start->Reaction Ethanol, Reflux 5 min Crude Crude Precipitate (Yellow Solid) Reaction->Crude Pour into Ice Water Recryst Recrystallization (Boiling Ethanol) Crude->Recryst Dissolution Product N-Methyl-2,6-dinitroaniline (MP: 108°C) Recryst->Product Slow Cooling

Caption: Optimized workflow for the synthesis and crystal growth of N-Methyl-2,6-dinitroaniline.

Figure 2: The Steric-Structural Logic Tree

This schematic explains the causality between the chemical substitution and the observed physical properties (MP and Density).

StructuralLogic Subst Substitution Pattern: 2,6-Dinitro + N-Methyl Steric Steric Clash: Me vs. ortho-NO2 Subst->Steric Electronic Electronic Effect: Loss of 1 H-Bond Donor Subst->Electronic Twist Result 1: Nitro Groups Twist Out of Plane Steric->Twist Network Result 2: Disrupted Intermolecular H-Bond Network Electronic->Network Outcome Macroscopic Property: Low Melting Point (108°C) Lower Density vs Parent Twist->Outcome Network->Outcome

Caption: Causal pathway linking the 2,6-substitution pattern to the reduced thermal stability of the target.

References

  • Glidewell, C., et al. (2001).[3] "Hydrogen bonding in substituted nitroanilines: isolated nets in 1,3-diamino-4-nitrobenzene and continuously interwoven nets in 3,5-dinitroaniline." Acta Crystallographica Section B, 57(3). (Contains structural data for 2,6-dinitroaniline, Refcode: CUZDEG).[3]

  • Wepster, B. M. (1965). "NMR Spectra of Some Nitro-substituted N-Alkylanilines." Acta Chemica Scandinavica, 19, 2319. (Provides synthesis protocols and MP data for N-Methyl-2,6-dinitroaniline).

  • Heidrich, D., et al. (1962). "Conformation and Internal Rotation of Nitroaromatic Amines in Solution as Detected by Proton Magnetic Resonance." Journal of Chemical Physics. (Discusses the rotational barriers in N-Methyl-2,6-dinitroaniline).
  • CCDC. (2024).[4] "Cambridge Structural Database Entry: CUZDEG (2,6-Dinitroaniline)." Cambridge Crystallographic Data Centre.[5]

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Safety Operating Guide

Personal protective equipment for handling N-Methyl-2,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 29406-85-1 | Hazard Class: Acute Toxin (Dermal/Inhalation), Methemoglobin Former

Executive Summary & Risk Assessment

Current Status: HIGH RISK - STRICT CONTAINMENT REQUIRED

As researchers, we often underestimate "yellow powders" in the lab, assuming they are generic organic intermediates. N-Methyl-2,6-dinitroaniline is not generic. It belongs to a class of lipophilic nitro-aromatics that possess a dual-threat mechanism: rapid transdermal absorption and oxidative hematotoxicity.

This guide moves beyond the standard "wear gloves" advice. It provides a logistical framework to ensure that your data remains reproducible (by preventing cross-contamination) and your personnel remain safe from methemoglobinemia.

The Scientific Rationale: Why This PPE?

To trust the protocol, you must understand the chemical behavior:

  • Enhanced Lipophilicity: The N-methyl group increases the molecule's lipid solubility compared to standard dinitroaniline. This turns your skin into a highly effective vector for systemic entry.

  • Methemoglobinemia Mechanism: Once absorbed, the nitro groups are metabolically reduced to reactive intermediates (hydroxylamines). These oxidize Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), stripping your blood's ability to transport oxygen.[1][2][3][4] This effect can be delayed; you may feel fine in the lab but develop cyanosis hours later.

  • Persistency: Dinitroanilines are chemically stable and highly staining. A spill on a cotton lab coat is not just a stain; it is a permanent source of secondary exposure dust.

The PPE Matrix: Self-Validating Barriers

Standard nitrile gloves are insufficient for prolonged contact with nitro-aromatics in organic solvents.

Protection ZoneRecommended EquipmentTechnical Justification & Validation
Dermal (Hands) Double-Glove System 1. Inner: 4-mil Nitrile (Bright Blue/White)2. Outer: 8-mil Nitrile (Dark/Black) OR Laminate (Silver Shield) for solutions.Validation: The color contrast allows immediate visual detection of tears. Breakthrough: Thin nitrile offers <15 mins protection against aniline derivatives in solvents like Acetone/DMSO. Change outer gloves immediately upon splash.
Respiratory P100 Particulate Respirator (Powder handling)OV/P100 Combo (If heating or in solvent)Causality: The solid creates fine electrostatic dust. Simple surgical masks provide zero protection against chemical absorption.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses leave gaps. Dust from this compound is an eye irritant and can be absorbed through the mucous membranes of the eye.
Body Disposable Tyvek® Coveralls (Elastic cuffs)Critical: Do NOT use cotton lab coats. Cotton fibers trap the dust, creating a long-term exposure source. Tyvek is non-porous and disposable.

Operational Workflow: The "Zero-Track" Protocol

This workflow is designed to prevent "tracking"—the migration of chemical traces from the balance to the doorknob.

Phase A: Engineering Controls
  • Primary Containment: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Control: Dinitroanilines are often electrostatic. Use an ionizing bar or anti-static gun to prevent powder dispersal during transfer.

Phase B: The Weighing & Solubilization Process
  • Pre-Operational Check: Verify hood flow (>100 fpm) and don PPE according to the Matrix above.

  • The "Transfer Boat" Method:

    • Never weigh directly into the final vessel if the neck is narrow.

    • Weigh onto a disposable antistatic weighing boat.

    • Technique: Use a dedicated spatula. Do not tap the spatula on the side of the boat (generates aerosol).

  • Solubilization (The Critical Moment):

    • Add solvent (e.g., DMSO, Acetone) to the solid.

    • Caution: The moment the solid dissolves, permeation rates through gloves increase by orders of magnitude. If you splash the solution on your glove, doff and replace immediately.

  • Decontamination:

    • Wipe balance area with a solvent-dampened wipe (Ethanol/Acetone), followed by a soapy water wipe.

    • Visual Cue: The yellow/orange color acts as its own tracer. If the wipe is yellow, you are not done cleaning.

Phase C: Visualizing the Safety Logic

The following diagram illustrates the critical decision points in the handling workflow.

G Start START: Risk Assessment PPE_Check PPE Verification (Double Glove/Tyvek) Start->PPE_Check Weighing Weighing (Fume Hood) *Static Control Required* PPE_Check->Weighing Solubilization Solubilization (High Permeation Risk) Weighing->Solubilization Inspection Glove Inspection (Splash Check) Solubilization->Inspection Inspection->PPE_Check Splash Detected (RESTART PPE) Waste Waste Segregation (Non-Halogenated Organic) Inspection->Waste No Splash Decon Decontamination (Solvent -> Soap) Waste->Decon

Caption: Operational workflow emphasizing the critical "Splash Check" loop during the high-risk solubilization phase.

Decontamination & Disposal Strategy

Waste Classification

N-Methyl-2,6-dinitroaniline must be treated as Hazardous Chemical Waste .

  • EPA/RCRA Status: While not always explicitly P-listed (unless a commercial product), it exhibits toxicity characteristics.

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong reducing agents. Dinitro compounds can form explosive mixtures or generate heat when reacting with incompatible species.

Disposal Protocol
  • Liquids: Collect in a container labeled "Toxic Organic Waste (Contains Nitroanilines)."

  • Solids/Disposables: All contaminated Tyvek, gloves, and weighing boats must be double-bagged in clear hazardous waste bags.

  • Destruction: The preferred method is Incineration at a permitted facility. Do not discharge into sewer systems; nitroanilines are toxic to aquatic life and persistent.

Emergency Response (Spill)
  • Dry Spill: Do not dry sweep (generates dust).[5] Cover with wet paper towels (solvent or water) to dampen, then scoop.

  • Skin Contact: Wash with soap and water for 15 minutes.[6] Avoid using alcohol on skin, as it may increase vasodilation and absorption of the remaining chemical.

References

  • PubChem. 2,6-Dinitroaniline (Compound Summary). National Library of Medicine. [Link]

  • National Institutes of Health (NIH). Methemoglobinemia: Causes and Treatment. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Dinitroanilines. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.